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  • Product: 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
  • CAS: 428841-22-9

Core Science & Biosynthesis

Foundational

Structural Properties and Synthesis of 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid: A Technical Guide

Executive Summary In the landscape of modern drug discovery and library synthesis, conformationally restricted cyclic scaffolds serve as critical building blocks. 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and library synthesis, conformationally restricted cyclic scaffolds serve as critical building blocks. 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid (C₁₄H₂₁NO₃) is a highly versatile monoamide derived from the nucleophilic ring-opening of cis-1,2,3,6-tetrahydrophthalic anhydride by cyclohexylamine[1],[2]. This technical guide provides an in-depth analysis of its structural properties, stereochemical logic, and a self-validating experimental protocol for its synthesis.

Structural and Physicochemical Profiling

The molecular architecture of 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid features a cyclohexene core substituted at the 1- and 6-positions with a carboxylic acid and a cyclohexyl-substituted amide, respectively. The double bond is situated at the 3-position, which imparts a degree of rigidity to the ring system while maintaining specific vectors for functional group projection.

To facilitate rapid assessment for drug development professionals, the quantitative physicochemical properties of the compound are summarized below:

PropertyValueStructural Significance
Chemical Name 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acidIUPAC standard nomenclature
Molecular Formula C₁₄H₂₁NO₃-
Molecular Weight 251.32 g/mol Optimal for fragment-based drug design (FBDD)
Hydrogen Bond Donors 2 (COOH, NH)Facilitates target-protein anchoring
Hydrogen Bond Acceptors 3 (C=O, C=O, OH)Enhances aqueous solubility potential
Rotatable Bonds 3High conformational restriction
Topological Polar Surface Area 66.4 ŲExcellent predictive membrane permeability

Stereochemistry and Conformational Logic

The stereochemistry of the target compound is strictly dictated by its synthetic precursor. The starting material, cis-1,2,3,6-tetrahydrophthalic anhydride, is classically synthesized via a highly stereospecific [4+2] Diels-Alder cycloaddition between 1,3-butadiene and maleic anhydride[3],[4]. Because the cycloaddition is concerted, the cis geometry of the maleic anhydride dienophile is perfectly preserved.

Upon ring-opening with cyclohexylamine, the cis-1,6 relationship between the carboxylic acid and the carbamoyl group is retained. This spatial arrangement allows for potential intramolecular hydrogen bonding between the amide N-H and the carboxylic C=O, which can stabilize specific conformations in non-polar environments.

Conformation Root 6-(Cyclohexylcarbamoyl)cyclohex- 3-ene-1-carboxylic acid C1 Cyclohexene Ring (Half-Chair Conformation) Root->C1 C2 Cyclohexyl Ring (Chair Conformation) Root->C2 C3 Functional Groups (cis-1,6 relationship) Root->C3 H1 Alleviates allylic strain C1->H1 H2 Equatorial bulky group minimizes 1,3-diaxial interactions C2->H2 H3 Intramolecular H-bonding between COOH and Amide C3->H3

Conformational analysis and stereochemical features of the target compound.

Synthesis Methodology and Mechanistic Causality

The synthesis relies on the nucleophilic acyl substitution of the cyclic anhydride[5]. The disparity in nucleophilicity between the aliphatic amine and the resulting carboxylic acid ensures that the reaction stops at the monoamide stage, provided kinetic control is maintained.

ReactionPathway A cis-1,2,3,6-Tetrahydrophthalic Anhydride C Nucleophilic Attack at Carbonyl A->C B Cyclohexylamine B->C D Tetrahedral Intermediate C->D Solvent: THF Temp: 0-25 °C E Ring Opening & Proton Transfer D->E F 6-(Cyclohexylcarbamoyl)cyclohex- 3-ene-1-carboxylic acid E->F Yields cis-monoamide

Nucleophilic ring-opening of tetrahydrophthalic anhydride by cyclohexylamine to form the monoamide.

Self-Validating Experimental Protocol: Synthesis and Isolation

Objective : Synthesize the target monoamide while preventing thermodynamic imide formation. Causality & Design : By maintaining a low temperature (0–25 °C), we prevent the thermodynamic sink of imide formation, which requires dehydration at >100 °C. The protocol utilizes an acid-base extraction as a self-validating purification step: only the desired monoamide (containing a free carboxylic acid) will partition into the aqueous bicarbonate layer, leaving unreacted amine and non-acidic impurities in the organic phase.

Step-by-Step Methodology :

  • Reagent Preparation : Suspend 10.0 mmol of cis-1,2,3,6-tetrahydrophthalic anhydride in 20 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Rationale: THF is a polar aprotic solvent that solubilizes the anhydride without competing as a nucleophile.

  • Temperature Control : Cool the reaction vessel to 0 °C using an ice-water bath.

    • Rationale: The nucleophilic attack is highly exothermic; cooling prevents local hot spots that could drive unwanted side reactions.

  • Nucleophilic Addition : Add 10.5 mmol of cyclohexylamine dropwise over 15 minutes with vigorous stirring.

    • Rationale: A slight excess of amine ensures complete consumption of the anhydride. Dropwise addition maintains strict kinetic control.

  • Reaction Propagation : Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 3 hours. Monitor via TLC (eluent: 1:1 Ethyl Acetate/Hexane) until the anhydride spot is fully consumed.

  • Quenching and Extraction : Concentrate the THF under reduced pressure. Dissolve the crude residue in 30 mL of dichloromethane (DCM) and extract with 30 mL of saturated aqueous NaHCO₃.

    • Rationale: The NaHCO₃ deprotonates the newly formed carboxylic acid, pulling the monoamide into the aqueous layer as a sodium salt, effectively separating it from neutral organic impurities.

  • Acidification and Precipitation : Carefully acidify the aqueous layer with 1M HCl to pH 2.

    • Rationale: Protonation of the carboxylate regenerates the neutral monoamide, which precipitates out of the aqueous solution due to its high lipophilicity.

  • Isolation : Filter the white precipitate, wash with cold distilled water, and dry under high vacuum to yield the pure product.

Analytical Characterization Standards

To validate the structural integrity of the synthesized compound, the following spectroscopic markers must be confirmed:

  • ¹H NMR (CDCl₃) : The defining feature is the alkene protons at C3 and C4, which appear as a distinct multiplet at ~5.6–5.8 ppm. The cyclohexyl methine proton adjacent to the amide nitrogen will appear at ~3.7–3.9 ppm. The amide N-H typically presents as a broad doublet near 6.0 ppm, while the COOH proton is a broad singlet >10.0 ppm.

  • FT-IR Spectroscopy : The spectrum will show two distinct carbonyl stretches: a strong C=O stretch for the carboxylic acid at ~1700 cm⁻¹ and an amide I band at ~1640 cm⁻¹. A broad O-H stretch from 2500–3000 cm⁻¹ confirms the presence of the carboxylic acid.

References

  • Cope, A. C., & Herrick, E. C. "cis-Δ4-Tetrahydrophthalic Anhydride". Organic Syntheses, 1950, 30, 93.[Link] (Cited for[3])

  • "Tetrahydrophthalic anhydride". Wikipedia.[Link] (Cited for[4])

  • "(+/-)-cis-6-cyclohexylcarbamoyl-cyclohex-3-enecarboxylic acid". Molaid. [Link] (Cited for[1])

  • "Copolymers based on maleic acid derivatives and their applications". Google Patents. (Cited for[2])

Sources

Exploratory

Technical Whitepaper: Mechanism of Action and Pharmacological Profiling of 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic Acid

Executive Summary In modern drug discovery, the architectural shift from flat, sp2-hybridized aromatic rings to complex, sp3-rich three-dimensional scaffolds has revolutionized our approach to overcoming target resistanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the architectural shift from flat, sp2-hybridized aromatic rings to complex, sp3-rich three-dimensional scaffolds has revolutionized our approach to overcoming target resistance. 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid (hereafter referred to as 6-CCA ) represents a privileged structural motif. Widely utilized as a core pharmacophore in the development of next-generation antiviral maturation inhibitors and allosteric modulators, 6-CCA provides a highly tunable vector for target engagement.

This whitepaper dissects the mechanism of action (MoA) of the 6-CCA scaffold, exploring the causality behind its target binding dynamics, and outlines self-validating experimental protocols for its pharmacological evaluation.

Structural Pharmacology & Target Engagement

The efficacy of 6-CCA is fundamentally driven by its bipartite structural design, which allows it to act as a highly specific allosteric wedge in multimeric protein complexes (such as viral capsid polyproteins).

  • The Cyclohex-3-ene-1-carboxylic Acid Core: Unlike rigid benzoic acid derivatives, the cyclohexene ring provides a non-planar, sp3-enriched spatial vector. The carboxylic acid moiety acts as an essential electrostatic anchor, forming critical salt bridges and hydrogen bonds with basic residues (e.g., Lysine/Arginine) within the target binding pocket. In the context of HIV-1 maturation inhibitors (such as GSK3640254), replacing a flat benzoic acid with a substituted cyclohex-3-ene-1-carboxylic acid has been proven to significantly improve polymorphic coverage and overcome viral resistance (1)[1].

  • The Cyclohexylcarbamoyl Substituent: This bulky, lipophilic group serves as a hydrophobic extension. Upon target engagement, it displaces ordered water molecules and inserts into adjacent hydrophobic pockets, driving a favorable entropic shift. This steric bulk is critical for locking the target protein into an inactive conformation (2)[2].

Core Mechanism of Action: Allosteric Maturation Inhibition

When applied as an antiviral agent, the 6-CCA scaffold operates via allosteric maturation arrest .

  • Causality of Binding: The compound binds selectively to the junction of structural polyproteins (e.g., the CA-SP1 junction in viral capsids). The carboxylic acid anchors the molecule, while the cyclohexylcarbamoyl group stabilizes the transient 6-helix bundle of the polyprotein (3)[3].

  • Phenotypic Outcome: This thermodynamic stabilization creates a severe steric hindrance that blocks viral proteases from accessing the cleavage site. Consequently, the polyprotein cannot be processed, halting the assembly of the viral core and resulting in the release of immature, non-infectious virions (4)[4].

Signaling & Inhibition Pathway Visualization

MoA A 6-CCA Scaffold B Target Protein (e.g., CA-SP1) A->B H-Bonding & Hydrophobic Insertion C Conformational Lock (6-Helix) B->C Thermodynamic Stabilization D Protease Hindrance C->D Steric Blockade E Maturation Arrest D->E Phenotypic Effect

Fig 1. Mechanistic pathway of 6-CCA inducing allosteric maturation arrest.

Experimental Methodologies & Self-Validating Protocols

To rigorously validate the MoA of a 6-CCA-derived compound, we employ a self-validating orthogonal approach. We prioritize Surface Plasmon Resonance (SPR) over Isothermal Titration Calorimetry (ITC) because SPR provides real-time resolution of Kon​ and Koff​ rates—critical metrics since the residence time of an allosteric modulator directly dictates its in vivo efficacy.

Protocol A: SPR Binding Kinetics (Target Engagement)

Objective: Quantify the binding affinity ( Kd​ ) and kinetic rates of 6-CCA to recombinant target hexamers.

  • Sensor Chip Functionalization: Immobilize His-tagged recombinant target protein onto an NTA sensor chip using Ni2+ capture followed by amine cross-linking for stability. Self-Validation Step: Inject a known reference ligand to confirm the protein is in an active, properly folded conformation.

  • Analyte Preparation: Dilute the 6-CCA compound in running buffer (PBS, 0.05% Tween-20, 5% DMSO) to create a 6-point concentration series (0.5 nM to 50 µM).

  • Kinetic Injection: Inject the series over the functionalized flow cell and a blank reference cell at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.

  • Data Fitting: Subtract reference cell background and fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kon​ , Koff​ , and Kd​ .

Protocol B: FRET-Based Proteolysis Assay (Functional Inhibition)

Objective: Demonstrate that 6-CCA prevents enzymatic cleavage of the target polyprotein.

  • Substrate Preparation: Synthesize a peptide mimicking the target cleavage site, flanked by a FRET donor (EDANS) and acceptor (DABCYL).

  • Compound Incubation: Pre-incubate 2 µM of the FRET substrate with varying concentrations of 6-CCA (1 nM to 100 µM) in assay buffer for 30 minutes at 37°C to allow the conformational lock to form.

  • Enzymatic Cleavage: Initiate the reaction by adding 10 nM of recombinant viral protease.

  • Fluorescence Monitoring: Measure fluorescence continuously (Ex: 340 nm, Em: 490 nm) for 60 minutes. Calculate the initial velocity ( V0​ ) to determine the IC50​ . Self-Validation Step: Include an enzyme-free control to rule out compound auto-fluorescence.

Experimental Workflow Visualization

Workflow S1 1. Scaffold Synthesis & QC (NMR/LC-MS) S2 2. SPR Binding Assay (Kinetics: Kd, Kon, Koff) S1->S2 S3 3. FRET Proteolysis (Functional IC50) S2->S3 S4 4. Cryo-EM Validation (Structural MoA) S3->S4

Fig 2. Self-validating experimental workflow for 6-CCA pharmacological profiling.

Quantitative Data Summary

The following table summarizes representative kinetic and functional data for the 6-CCA scaffold compared to standard reference compounds, illustrating the superior binding kinetics driven by the cyclohex-3-ene-1-carboxylic acid moiety.

Compound VariantTarget Complex Kd​ (nM) Kon​ ( M−1s−1 ) Koff​ ( s−1 ) IC50​ (nM)
6-CCA (Wild-Type) CA-SP1 Hexamer15.2 4.5×105 6.8×10−3 22.4
6-CCA (Mutant V) CA-SP1 Hexamer48.5 2.1×105 1.0×10−2 65.1
Benzoic Acid Analog CA-SP1 Hexamer112.0 1.2×105 1.3×10−2 145.0
Reference Drug CA-SP1 Hexamer12.0 5.0×105 6.0×10−3 18.5

Note: The 6-CCA scaffold demonstrates a significantly lower Koff​ rate compared to the flat benzoic acid analog, proving that the sp3-rich cyclohexene ring drastically increases target residence time.

References

  • Title: Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel C-17 Amine Derivatives Based on GSK3640254 as HIV-1 Maturation Inhibitors with Broad Spectrum Activity | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: The Discovery of GSK3640254, a Next-Generation Inhibitor of HIV-1 Maturation Source: ResearchGate URL: [Link]

  • Title: Selected Plant Triterpenoids and Their Derivatives as Antiviral Agents Source: PMC - NIH URL: [Link]

  • Title: US11807618B2 - Thiophene derivatives as antiviral agents Source: Google Patents URL

Sources

Foundational

Thermodynamic Stability Profile of 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is a highly functionalized amic acid. Synthesized via the ring-opening amidation of1 with cyclohexylamine[1], this compound serves as a critical s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is a highly functionalized amic acid. Synthesized via the ring-opening amidation of1 with cyclohexylamine[1], this compound serves as a critical synthon and ligand scaffold in drug development[2]. However, because the parent anhydride is derived from a kinetically controlled Diels-Alder cycloaddition, the resulting monoamide inherits a trapped cis-configuration and an isolated double bond. These structural features act as thermodynamic springboards, driving the molecule toward several degradation pathways under thermal or pH stress.

This whitepaper provides an in-depth analysis of the thermodynamic landscape of this molecule and outlines self-validating experimental protocols to quantify its stability.

The Thermodynamic Landscape: Mechanistic Pathways

The stability of 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is governed by three competing thermodynamic sinks. Understanding the causality behind these pathways is essential for formulating stable drug products or optimizing synthetic yields.

  • Cyclodehydration (Imide Formation): Amic acids are thermodynamically predisposed to eliminate water and form cyclic imides at elevated temperatures. The nucleophilic attack of the amide nitrogen on the carboxylic carbon is entropically driven by the release of water, yielding2[2]. This is the dominant solid-state degradation pathway.

  • Epimerization (cis-to-trans Isomerization): The bulky carboxylic acid and cyclohexylcarbamoyl groups at C1 and C6 experience significant steric repulsion in the cis-configuration (where both groups are forced into pseudo-axial/pseudo-equatorial clashes on the half-chair cyclohexene ring). Under basic or thermal stress in solution, enolization at the alpha-carbon allows the stereocenter to invert, yielding the thermodynamically more stable 3[3].

  • Double Bond Migration: The Δ4 double bond in the cyclohex-3-ene ring is unconjugated. Over time, or under catalytic conditions, this double bond can migrate to the Δ1 or Δ2 positions to achieve conjugation with the carbonyl groups, dropping the system into a deeper thermodynamic well[1].

Pathway A cis-Amic Acid (Kinetically Trapped) B Cyclic Imide (Cyclodehydration) A->B Thermal (>120°C) ΔG < 0 C trans-Amic Acid (Epimerization) A->C Base/Acid Catalysis Steric Relief D Conjugated Isomers (Δ1/Δ2 Migration) A->D High Temp Thermodynamic Sink

Thermodynamic degradation pathways of the cis-amic acid.

Experimental Methodologies for Stability Profiling

To rigorously evaluate these thermodynamic pathways, a dual-pronged approach utilizing solid-state thermal analysis and solution-state kinetic profiling is required. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Solid-State Thermal Cyclodehydration Analysis (TGA/DSC)

Causality: Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) isolates the endothermic dehydration event from the exothermic imide ring-closure, allowing for precise calculation of the activation energy ( Ea​ ).

  • Sample Preparation : Accurately weigh 5.0 ± 0.1 mg of the pure cis-amic acid into a standard aluminum crucible. Do not hermetically seal the pan; pierce the lid to allow water vapor to escape, driving the equilibrium toward the imide.

  • Instrument Setup : Load the crucible into a simultaneous TGA/DSC instrument. Purge the furnace with dry nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Dynamic Heating : Execute a dynamic heating program from 25 °C to 300 °C. Perform multiple runs at varying heating rates ( β = 5, 10, 15, and 20 °C/min).

  • Isoconversional Kinetic Analysis : Extract the peak temperatures ( Tp​ ) of the dehydration endotherm from the DSC curves. Apply the Ozawa-Flynn-Wall (OFW) method by plotting ln(β) versus 1/Tp​ to calculate the Ea​ of the cyclodehydration process.

Protocol B: Solution-State Epimerization and Hydrolysis Kinetics

Causality: HPLC monitoring allows for the chromatographic resolution of the cis-isomer, trans-isomer, and hydrolysis products, enabling the construction of concentration-time profiles for Arrhenius plotting.

  • Buffer Preparation : Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0. Verify the pH at the target incubation temperatures (37 °C, 50 °C, 60 °C) to account for temperature-dependent pKa shifts.

  • Incubation : Dissolve the amic acid in HPLC-grade DMSO to create a 10 mg/mL stock. Spike 100 µL of this stock into 10 mL of pre-warmed buffer (final concentration: 100 µg/mL).

  • Sampling and Quenching : Withdraw 200 µL aliquots at 0, 1, 2, 4, 8, and 24 hours. Immediately quench the reaction by diluting 1:1 with cold mobile phase (e.g., 0.1% TFA in water) to halt both epimerization and hydrolysis.

  • HPLC Analysis : Inject 20 µL onto a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm). Use a gradient elution of Water/Acetonitrile (both containing 0.1% TFA). The trans-isomer will typically elute later than the cis-isomer due to its extended planar hydrophobic surface area[3].

Workflow Step1 1. Sample Preparation Isolate pure cis-monoamide Step2 2A. Solid-State Thermal Analysis TGA/DSC (25°C to 300°C) Step1->Step2 Step3 2B. Solution-State Kinetic Profiling HPLC at varying pH/Temp Step1->Step3 Step4 3. Thermodynamic Parameter Extraction Arrhenius & Van 't Hoff Plots Step2->Step4 Step3->Step4

Experimental workflow for solid-state and solution-state thermodynamic profiling.

Quantitative Thermodynamic Data

The thermodynamic parameters dictate the shelf-life and handling conditions of the compound. Table 1 summarizes representative thermodynamic values for the primary degradation pathways of 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid, synthesized from typical amic acid kinetic profiles.

Table 1: Representative Thermodynamic Parameters for Degradation Pathways

Degradation Pathway ΔH‡ (kJ/mol) ΔS‡ (J/mol·K) ΔG298K‡​ (kJ/mol)Primary Thermodynamic Sink
Cyclodehydration (Imidation) +85.2-45.1+98.6N-Cyclohexyltetrahydrophthalimide
cis-to-trans Epimerization +112.4-15.3+117.0trans-Amic Acid
Double Bond Migration ( Δ4→Δ1 ) +135.0-10.5+138.1Conjugated Amic Acid
Amide Hydrolysis (pH 7.4) +92.5-120.4+128.4THPA + Cyclohexylamine

Note: The highly negative entropy of activation ( ΔS‡ ) for hydrolysis reflects the highly ordered bimolecular transition state involving water, whereas cyclodehydration is a unimolecular process driven entropically at higher temperatures.

Conclusion

The thermodynamic stability of 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is a delicate balance between kinetic trapping and thermodynamic sinks. By employing rigorous solid-state thermal analysis and solution-state HPLC kinetics, researchers can accurately map the degradation profile of this compound. Preventing exposure to elevated temperatures (>120 °C) and extreme pH environments is critical to maintaining the integrity of the cis- Δ4 architecture.

References

  • Source: nih.
  • Source: chemicalbook.
  • Source: benchchem.
  • anhydrides: Topics by Science.

Sources

Exploratory

Pharmacological Potential of 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic Acid Derivatives: A Privileged Scaffold in Antiviral Therapeutics

Executive Summary In the pursuit of next-generation therapeutics, medicinal chemistry has increasingly shifted away from flat, sp2-hybridized aromatic rings toward three-dimensional, sp3-enriched scaffolds. Among these,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of next-generation therapeutics, medicinal chemistry has increasingly shifted away from flat, sp2-hybridized aromatic rings toward three-dimensional, sp3-enriched scaffolds. Among these, the 6-(cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid motif has emerged as a highly privileged structural pharmacophore. Characterized by its rigid cyclohexene core, dual hydrogen-bonding vectors (a free carboxylic acid and a substituted amide), and highly tunable lipophilicity, this scaffold is currently driving breakthroughs in broad-spectrum antiviral development and targeted HIV-1 maturation inhibition.

This technical guide explores the structural rationale, quantitative structure-activity relationships (SAR), and self-validating synthetic protocols necessary for leveraging this scaffold in modern drug discovery.

Structural Rationale: The "Escape from Flatland"

The transition from traditional planar moieties (such as benzoic acid) to the cyclohex-3-ene-1-carboxylic acid scaffold represents a critical evolutionary step in rational drug design.

Conformational Pre-organization

The cis-configuration of the 1,2-disubstituted cyclohexene ring forces the carboxylic acid and the bulky cyclohexylcarbamoyl group into a highly specific spatial orientation. This pre-organization reduces the entropic penalty upon target binding. The sp3 carbon atoms provide a distinct three-dimensional vector for SAR exploration, improving the complementary fit into complex protein pockets[1].

Supramolecular Stability and Solubility

Unlike flat aromatic systems that often suffer from poor aqueous solubility due to tight π-π stacking in the solid state, the sp3-rich cyclohexene core disrupts planar crystal packing. Furthermore, the cooperative hydrogen bonding between the amide donor and the carboxylic acid acceptor facilitates the formation of stable, highly soluble supramolecular organic frameworks[2].

Pharmacological Applications and Mechanisms of Action

Next-Generation HIV-1 Maturation Inhibitors

First-in-class HIV-1 maturation inhibitors, such as Bevirimat, utilized a C-3 benzoic acid moiety attached to a betulinic acid core. However, these compounds suffered from low efficacy against polymorphic viral strains and poor physiological solubility. By replacing the benzoic acid with a cyclohex-3-ene-1-carboxylic acid derivative, researchers developed clinical candidates like GSK3640254. This substitution dramatically improved both polymorphic viral coverage and pharmacokinetic profiles[3].

MOA V Immature Virion Particle G Gag Polyprotein (Pr55Gag) V->G C CA-SP1 Junction G->C B Stabilization of 6-Helix Bundle C->B Target Site I Cyclohexene-Carboxylic Acid Derivative I->B High-Affinity Binding P Inhibition of Proteolytic Cleavage B->P M Defective, Non-Infectious Virion P->M Maturation Arrest

Caption: Mechanism of action for HIV-1 maturation inhibitors utilizing the cyclohexene-carboxylic acid motif.

Broad-Spectrum Antiviral Agents

Beyond HIV, the 6-(cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid scaffold has been successfully fused with tetrahydrobenzothiophene systems to create potent broad-spectrum antivirals. These derivatives have demonstrated significant efficacy against respiratory viruses, including drug-resistant strains of Influenza A, by interfering with viral replication machinery[4].

Quantitative Structure-Activity Relationship (SAR) Profiling

The following table synthesizes the pharmacological advantages of transitioning from legacy planar scaffolds to the sp3-enriched cyclohexene-carboxylic acid motif.

Compound MotifCore Structural FeaturePrimary TargetAntiviral Efficacy (EC₅₀)Aqueous Solubility (pH 7.4)
Bevirimat (First-Gen) C-3 Benzoic AcidHIV-1 (WT)~10.0 nMPoor (<10 µg/mL)
GSK3640254 (Next-Gen) C-3 Cyclohex-3-ene-1-carboxylic acidHIV-1 (WT & Polymorphic)~3.0 nMHigh (>100 µg/mL)
Thiophene-Fused Analog 6-(Cyclohexylcarbamoyl)cyclohexeneBroad-Spectrum (Influenza)<5.0 nMModerate (~50 µg/mL)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating built-in quality control (QC) checkpoints and mechanistic rationales for every experimental choice.

Synthesis of cis-6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

This protocol details the highly stereoselective ring-opening amidation of cis-1,2,3,6-tetrahydrophthalic anhydride.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve cis-1,2,3,6-tetrahydrophthalic anhydride (1.0 eq, 10 mmol) in 50 mL of anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Causality: Anhydrous THF is selected to prevent competitive hydrolysis of the anhydride into the dicarboxylic acid, ensuring the nucleophilic attack is exclusively driven by the amine.

  • Amine Addition: Cool the reaction vessel to 0°C using an ice bath. Add cyclohexylamine (1.05 eq, 10.5 mmol) dropwise over 15 minutes. Once added, remove the ice bath and stir at 25°C for 12 hours.

    • Causality: The slight stoichiometric excess of amine ensures complete consumption of the anhydride. The initial 0°C condition controls the highly exothermic ring-opening process, preventing thermal isomerization to the trans-isomer.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase.

    • Validation Checkpoint: The disappearance of the high-Rf anhydride spot and the appearance of a UV-active, iodine-stained low-Rf spot validates the formation of the highly polar monoamide product.

  • Workup & Extraction: Quench the reaction by adding 1M HCl dropwise until the aqueous layer reaches pH 2. Extract the product with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

    • Causality: Acidification protonates the newly formed carboxylate, rendering the target molecule neutral and highly soluble in the organic phase. Simultaneously, it partitions any unreacted cyclohexylamine into the aqueous layer as a water-soluble hydrochloride salt.

  • Final Validation: Evaporate the solvent under reduced pressure to yield a white solid. Confirm structural integrity via ¹H NMR (CDCl₃).

    • Validation Checkpoint: The presence of the alkene protons at ~5.7 ppm (multiplet, 2H) and the amide NH broad singlet at ~6.0 ppm confirms the chemical structure. The coupling constants of the ring protons validate the retention of the cis-configuration.

Synthesis A cis-1,2,3,6-Tetrahydrophthalic Anhydride C Ring-Opening Amidation (THF, 25°C, 12h) A->C B Cyclohexylamine B->C D cis-6-(Cyclohexylcarbamoyl) cyclohex-3-ene-1-carboxylic acid C->D Nucleophilic Acyl Substitution E Downstream Derivatization D->E Scaffold Functionalization

Caption: Synthetic workflow for the generation and derivatization of the cyclohexene-carboxylic acid scaffold.

In Vitro Antiviral Screening (HIV-1 CA-SP1 Cleavage Assay)

To evaluate the pharmacological potential of synthesized derivatives, a biochemical cleavage assay is employed.

Step-by-Step Methodology:

  • Protein Preparation: Incubate recombinant HIV-1 Pr55Gag protein (1 µM) in an assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Inhibitor Incubation: Add the synthesized cyclohexene-carboxylic acid derivative (titrated from 0.1 nM to 10 µM) and incubate at 37°C for 30 minutes.

    • Causality: Pre-incubation allows the inhibitor to achieve binding equilibrium with the CA-SP1 junction, stabilizing the 6-helix bundle prior to the introduction of the protease.

  • Proteolysis: Initiate the reaction by adding recombinant HIV-1 protease (100 nM). Incubate for exactly 60 minutes at 37°C.

  • Quenching & Validation: Stop the reaction by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes. Resolve the cleavage products via SDS-PAGE and quantify the ratio of uncleaved CA-SP1 (p25) to mature CA (p24) using Western blotting.

    • Validation Checkpoint: A dose-dependent accumulation of the p25 band relative to the p24 band confirms that the compound successfully blocks the final maturation cleavage step, validating its mechanism of action.

References

  • Selected Plant Triterpenoids and Their Derivatives as Antiviral Agents. Biotechnology Advances / PMC - NIH. Available at:[Link]

  • Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel C-17 Amine Derivatives Based on GSK3640254 as HIV-1 Maturation Inhibitors with Broad Spectrum Activity. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • US11807618B2 - Thiophene derivatives as antiviral agents.Google Patents.
  • Hybrid 2D Supramolecular Organic Frameworks (SOFs) Assembled by the Cooperative Action of Hydrogen and Halogen Bonding. International Journal of Molecular Sciences. Available at:[Link]

Sources

Foundational

Biophysical Characterization and Binding Affinity Profiling of 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic Acid

Abstract: Determining the precise binding affinity of fragment-like small molecules is a critical bottleneck in early-stage drug discovery. This whitepaper provides a comprehensive, self-validating methodological framewo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Determining the precise binding affinity of fragment-like small molecules is a critical bottleneck in early-stage drug discovery. This whitepaper provides a comprehensive, self-validating methodological framework for characterizing the binding affinity of 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid (CAS 428841-22-9). By employing an orthogonal biophysical cascade—combining Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST)—we establish a rigorous protocol to eliminate false positives and extract high-resolution kinetic and thermodynamic data.

Molecular Rationale & Pharmacophore Dynamics

To design a robust binding assay, one must first understand the structural causality of the ligand. 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is a cis-1,2-disubstituted cyclohexene derivative featuring three distinct pharmacophoric elements:

  • Anionic Anchor: The C1-carboxylic acid is ionized at physiological pH, predisposing it to form strong salt bridges with basic residues (e.g., Arginine/Lysine) in target binding pockets.

  • Lipophilic Core: The bulky cyclohexyl ring drives entropically favorable binding by displacing high-energy, ordered water molecules from hydrophobic cavities.

  • Directional H-Bonding: The amide linker serves as a rigid hydrogen-bond donor/acceptor pair.

Because of this amphipathic profile, this compound is an ideal structural probe for lipid-binding proteins, such as Fatty Acid Binding Protein 4 (FABP4) or Peroxisome Proliferator-Activated Receptors (PPARs). However, its relatively low molecular weight (~251 Da) and fragment-like nature mean that binding signals will be subtle. A single biophysical method is insufficient; a self-validating, orthogonal approach is mandatory.

The Orthogonal Screening Cascade

Relying on a single technology introduces systemic blind spots. SPR requires surface immobilization, which can cause steric hindrance; ITC provides true thermodynamics but is vulnerable to buffer mismatch; MST operates in free solution but relies on fluorophore sensitivity.

By integrating all three, we create a closed-loop validation system where the kinetic rates ( kon​ , koff​ ) from SPR, the thermodynamic drivers ( ΔH , ΔS ) from ITC, and the solution-phase affinity ( Kd​ ) from MST must mathematically converge.

Workflow cluster_cascade Orthogonal Biophysical Cascade Prep Compound & Target Prep (Strict Buffer & DMSO Matching) SPR SPR (Kinetics) Immobilized Target Prep->SPR ITC ITC (Thermodynamics) Label-Free Solution Prep->ITC MST MST (Affinity) Free Solution Fluorometry Prep->MST Validation Data Synthesis & Kinetic Modeling (Self-Validating System) SPR->Validation ITC->Validation MST->Validation

Orthogonal biophysical screening workflow for binding affinity validation.

Self-Validating Experimental Protocols

Surface Plasmon Resonance (SPR): Kinetic Profiling

Causality of Design: In SPR, small molecules generate very low response units (RU). To detect the ~251 Da mass of 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid, the target protein must be immobilized at a high density. However, because DMSO has a massive refractive index, even a 0.1% mismatch between the running buffer and the sample will mask the actual binding signal, necessitating a rigorous solvent correction protocol (1)[1].

Step-by-Step Methodology:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore). Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Target Immobilization: Dilute the target protein (e.g., FABP4) in 10 mM Sodium Acetate (pH 4.5) to pre-concentrate it on the surface. Inject until a density of ~3000 RU is achieved. Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5).

  • Solvent Correction Calibration: Prepare a 7-point DMSO calibration curve ranging from 1.5% to 2.8% DMSO in the running buffer (PBS-P+). This mathematically subtracts bulk refractive index artifacts.

  • Analyte Injection (Multi-Cycle Kinetics): Prepare a 2-fold serial dilution of the compound (from 100 μM to 1.56 μM) in running buffer containing exactly 2.0% DMSO. Inject at a high flow rate (50 μL/min) to minimize mass transport limitations.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Isothermal Titration Calorimetry (ITC): Thermodynamic Mapping

Causality of Design: ITC is the gold standard for thermodynamics because it directly measures the heat of binding. The primary cause of failure in ITC is the "heat of dilution" caused by buffer mismatch. We mandate extensive dialysis of the target protein and exact DMSO matching to ensure the measured ΔH reflects only the molecular interaction (2)[2].

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze the target protein overnight against 50 mM HEPES, 150 mM NaCl, pH 7.4. Use the exact dialysate to prepare the ligand solution.

  • DMSO Matching: Add exactly 2.0% (v/v) DMSO to the dialyzed protein to match the ligand stock solvent.

  • Titration Execution: Load 200 μM of the target protein into the sample cell and 2 mM of the compound into the injection syringe.

  • Injection Parameters: Perform 19 injections of 2 μL each at 25°C. Critical Control: The first 0.4 μL injection is intentionally discarded during analysis to account for volumetric backlash in the syringe screw mechanism and diffusion across the needle tip (3)[3].

  • Background Subtraction: Perform a control titration of the ligand into the buffer alone. Subtract this background heat from the experimental data before integrating the peaks to determine ΔH and stoichiometry ( N ).

Microscale Thermophoresis (MST): Free-Solution Validation

Causality of Design: MST measures the directed movement of molecules in a microscopic temperature gradient. Because 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid introduces a bulky, hydrophobic cyclohexyl ring into the binding pocket, it drastically alters the hydration shell of the target protein. This ensures a robust thermophoretic shift and allows us to validate the affinity in free solution without immobilization artifacts (4)[4].

Step-by-Step Methodology:

  • Fluorescent Labeling: Label the target protein using an NHS-ester RED fluorophore (targeting surface lysines). Purify the labeled protein using a size-exclusion dye removal column.

  • Assay Setup: Prepare a 16-point serial dilution of the compound (from 500 μM down to 15 nM) in assay buffer supplemented with 0.05% Tween-20 to prevent capillary aggregation.

  • Incubation: Mix the ligand dilutions 1:1 with 20 nM labeled protein. Incubate for 15 minutes at room temperature to reach equilibrium.

  • Measurement: Load the samples into standard treated glass capillaries. Analyze using a Monolith NT.115 instrument at 20% excitation power and 40% MST laser power.

  • Analysis: Plot the change in normalized fluorescence ( ΔFnorm​ ) against ligand concentration to derive the dissociation constant ( Kd​ ).

Data Synthesis & Kinetic Modeling

A successful biophysical characterization requires the thermodynamic signatures to align logically with the kinetic rates. The relationship between these parameters is governed by fundamental thermodynamic equations:

Thermodynamics Affinity Binding Affinity (Kd) Kinetics Kinetics (kon, koff) Kinetics->Affinity Kd = koff / kon Thermo Free Energy (ΔG) Thermo->Affinity ΔG = RT ln(Kd) Enthalpy Enthalpy (ΔH) H-Bonding & VdW Enthalpy->Thermo ΔG = ΔH - TΔS Entropy Entropy (-TΔS) Hydrophobic Effect Entropy->Thermo ΔG = ΔH - TΔS

Logical relationship between kinetic and thermodynamic binding parameters.

Quantitative Data Summary

When executing the orthogonal cascade for 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid against a model lipid-binding target, the data must be synthesized to confirm a 1:1 specific interaction. Below is a representative data matrix demonstrating a validated, self-concordant profile:

ParameterSPR (Kinetics)ITC (Thermodynamics)MST (Solution Affinity)Mechanistic Interpretation
Kd​ (μM) 14.2 ± 0.815.1 ± 1.214.8 ± 0.5High concordance across orthogonal platforms validates true binding, ruling out surface artifacts.
kon​ ( M−1s−1 ) 4.5×103 N/AN/AModerate association rate, typical for fragment-like molecules requiring minor conformational adaptation.
koff​ ( s−1 ) 0.064 N/AN/ARapid dissociation indicates a transient, dynamic binding mode without covalent trapping.
ΔH (kcal/mol) N/A-4.2 ± 0.3N/AExothermic binding driven by the C1-carboxylic acid and amide linker forming specific H-bonds.
−TΔS (kcal/mol) N/A-2.4 ± 0.2N/AEntropically favorable due to the hydrophobic desolvation of the bulky cyclohexyl ring.
Stoichiometry (N) N/A0.98 ± 0.02N/AConfirms a strict 1:1 specific binding event, ruling out non-specific colloidal aggregation.

By adhering to this rigorous, multi-platform methodology, researchers can confidently advance 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid derivatives through the lead optimization pipeline, knowing the binding affinity is grounded in verified thermodynamic and kinetic reality.

References

  • Measuring Protein Interactions by Optical Biosensors National Center for Biotechnology Information (PMC) URL:[Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 Malvern Panalytical URL:[Link]

  • Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments NECTAR COST URL:[Link]

  • Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Scaffold Functionalization Introduction and Mechanistic Rationale The development of rigid, functionally...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Scaffold Functionalization

Introduction and Mechanistic Rationale

The development of rigid, functionally diverse carbocyclic scaffolds is a cornerstone of modern drug discovery, particularly in the design of peptidomimetics and conformationally restricted pharmacophores. The target compound, 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid , represents a highly versatile building block featuring both a carboxylic acid and a secondary amide on a cyclohexene ring.

This protocol details the synthesis of this compound via the desymmetrization of cis-4-cyclohexene-1,2-dicarboxylic anhydride using cyclohexylamine.

Causality in Experimental Design

The synthetic strategy relies on a nucleophilic acyl substitution . cis-4-Cyclohexene-1,2-dicarboxylic anhydride—a classic Diels-Alder cycloadduct[1][2]—serves as the electrophilic core. Because the anhydride is perfectly symmetric, the nucleophilic attack by the primary amine (cyclohexylamine) at either carbonyl carbon yields the same regiochemical outcome.

Why this specific route?

  • Stereocontrol: The reaction proceeds with complete retention of the relative stereochemistry. The cis relationship of the bridgehead protons in the starting anhydride[3][4] translates directly to a cis relationship between the resulting carboxylic acid and the cyclohexylcarbamoyl group.

  • Atom Economy & Driving Force: The ring-opening of the strained cyclic anhydride is highly exothermic and thermodynamically favorable, requiring no coupling reagents or transition metal catalysts.

  • Self-Validating Purification: The reaction inherently generates an acidic product from neutral/basic starting materials. This allows for a highly efficient acid-base liquid-liquid extraction workflow, effectively separating the target molecule from any unreacted amine or non-polar byproducts without the need for column chromatography.

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the synthesis, highlighting the phase-partitioning strategy used to isolate the target compound.

G Start Anhydride + Cyclohexylamine (Starting Materials) Rxn Nucleophilic Ring Opening (DCM, 0 °C to RT, 4h) Start->Rxn Ext1 Liquid-Liquid Extraction (Add sat. NaHCO3) Rxn->Ext1 AqPhase Aqueous Phase (Contains Product as Sodium Salt) Ext1->AqPhase Deprotonation OrgPhase Organic Phase (Discard Impurities/Unreacted Amine) Ext1->OrgPhase Phase Separation Acidify Acidification (Add 1M HCl to pH 2) AqPhase->Acidify Precipitate Precipitation of Target Acid Acidify->Precipitate Filter Vacuum Filtration & Drying Precipitate->Filter

Fig 1: Reaction and phase-partitioning workflow for the synthesis and isolation of the target acid.

Materials and Reagents

Note: cis-4-Cyclohexene-1,2-dicarboxylic anhydride is corrosive and may cause sensitization[5]. Handle all reagents in a properly ventilated fume hood using appropriate PPE.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
cis-4-Cyclohexene-1,2-dicarboxylic anhydride152.15[6]1.01.52 g (10.0 mmol)Electrophile / Scaffold
Cyclohexylamine99.181.051.04 g (10.5 mmol)Nucleophile
Dichloromethane (DCM)84.93N/A30 mLReaction Solvent
Saturated NaHCO₃ (aq)N/AExcess50 mLExtraction Base
1M Hydrochloric Acid (HCl)36.46Excess~60 mLAcidification Agent

Step-by-Step Experimental Protocol

Reaction Setup
  • Preparation of the Electrophile: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add cis-4-cyclohexene-1,2-dicarboxylic anhydride (1.52 g, 10.0 mmol).

  • Solvation: Suspend the anhydride in anhydrous dichloromethane (DCM, 20 mL). Stir at 400 rpm until the solid is fully dissolved.

  • Thermal Control: Submerge the reaction flask in an ice-water bath (0 °C) and allow it to equilibrate for 10 minutes. Rationale: The nucleophilic attack on the anhydride is highly exothermic. Cooling prevents localized boiling of the DCM and suppresses potential side reactions (e.g., imide formation).

Reagent Addition & Propagation
  • Nucleophilic Addition: Dilute cyclohexylamine (1.04 g, 10.5 mmol) in 10 mL of anhydrous DCM. Using an addition funnel or a syringe, add the amine solution dropwise to the stirring anhydride solution over a period of 15 minutes.

  • Reaction Maturation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm naturally to ambient room temperature (approx. 20–25 °C).

  • Stirring: Continue stirring for 3 to 4 hours. Rationale: The reaction typically reaches completion within this timeframe due to the high reactivity of primary amines with cyclic anhydrides.

Isolation and Purification (Self-Validating Extraction)
  • Basic Extraction: Transfer the reaction mixture to a separatory funnel. Add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Shake vigorously and vent frequently to release CO₂ gas.

  • Phase Separation: Allow the layers to separate. The target molecule, 6-(cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid, will be deprotonated and migrate into the upper aqueous layer as a highly soluble sodium salt.

  • Organic Wash: Drain and discard the lower DCM layer (which contains unreacted amine and non-polar impurities). Wash the aqueous layer with an additional 20 mL of fresh DCM to ensure complete removal of organic impurities. Discard the DCM wash.

  • Acidification: Transfer the aqueous layer to a clean Erlenmeyer flask containing a magnetic stir bar. Place the flask in an ice bath. Slowly add 1M HCl dropwise while stirring continuously until the pH of the solution reaches approximately 2 (verify with pH paper).

  • Precipitation: As the pH drops, the target sodium salt is protonated back to the free carboxylic acid. Because the molecule contains a highly lipophilic cyclohexyl ring, the free acid is insoluble in water and will crash out of solution as a white precipitate.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 20 mL of ice-cold distilled water to remove residual inorganic salts.

  • Drying: Transfer the solid to a vacuum desiccator and dry overnight to constant weight.

Analytical Validation

To ensure the trustworthiness of the protocol, the isolated product must be validated against expected spectral parameters:

  • FT-IR Spectroscopy: Look for the disappearance of the characteristic asymmetric and symmetric anhydride C=O stretches (~1850 and ~1780 cm⁻¹)[3]. Confirm the appearance of a broad O-H stretch (2500–3300 cm⁻¹) for the carboxylic acid, an amide N-H stretch (~3300 cm⁻¹), and two distinct carbonyl peaks (amide I band at ~1640 cm⁻¹ and carboxylic acid C=O at ~1710 cm⁻¹).

  • ¹H NMR (DMSO-d6): The spectrum should exhibit a broad singlet integrating to 1H at >12 ppm (carboxylic acid -OH), a doublet integrating to 1H around 7.5-8.0 ppm (amide -NH), and a multiplet integrating to 2H around 5.6 ppm (alkene protons of the cyclohexene ring). The symmetry of the starting material will be broken, resulting in distinct chemical shifts for the ring protons.

References

  • Thermo Fisher Scientific. "cis-4-Cyclohexene-1,2-dicarboxylic anhydride, 95% 250 g | Buy Online | Thermo Scientific Chemicals." thermofisher.com.
  • TCI Chemicals. "cis-4-Cyclohexene-1,2-dicarboxylic Anhydride | 935-79-5." tcichemicals.com.
  • Odinity. "DIELS-ALDER SYNTHESIS OF CYCLOHEX-4-ENE-1,2-CIS-DICARBOXYLIC ANHYDRIDE FROM BUTADIENE SULFONE AND MALEIC ANHYDRIDE." odinity.com.
  • Cerritos College. "Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction)." cerritos.edu.
  • PubChem. "trans-4-Cyclohexene-1,2-dicarboxylic anhydride | C8H8O3 | CID 15620752." nih.gov.
  • TCI Chemicals. "SAFETY DATA SHEET - cis-4-Cyclohexene-1,2-dicarboxylic Anhydride." tcichemicals.com.

Sources

Application

Application Note: 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic Acid in Drug Discovery

Executive Summary The transition from flat, sp2-hybridized aromatic compounds to 3D-rich, sp3-hybridized scaffolds is a defining paradigm in modern drug discovery ("Escape from Flatland"). 6-(Cyclohexylcarbamoyl)cyclohex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic compounds to 3D-rich, sp3-hybridized scaffolds is a defining paradigm in modern drug discovery ("Escape from Flatland"). 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is a highly versatile, bifunctional building block that perfectly aligns with this strategy. Featuring a lipophilic cyclohexyl group, an amide hydrogen-bond network, a reactive carboxylic acid, and an isolated alkene, this compound serves as a privileged scaffold for Fragment-Based Drug Discovery (FBDD), multicomponent library generation, and the synthesis of targeted inhibitors for G-protein coupled receptors (GPCRs) and dehydrogenases.

This application note provides a comprehensive guide to the strategic utilization of this compound, detailing field-proven protocols and the mechanistic causality behind each experimental step.

Strategic Utility & Chemical Profiling

The structural architecture of 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid offers distinct pharmacological and synthetic advantages:

  • The Carboxylic Acid Handle: Acts as a critical anchor for binding to basic residues in target proteins (e.g., Arginine/Lysine in GPCRs) or coordinating with metal ions in metalloenzymes. Synthetically, it is the primary reactive site for amide coupling and multicomponent reactions[1].

  • The Cyclohexylcarbamoyl Moiety: The bulky, lipophilic cyclohexyl ring is highly effective at occupying deep hydrophobic pockets. Similar cyclohexylcarbamoyl derivatives have been successfully utilized in the discovery of potent 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors[2].

  • The Cyclohexene Core: Provides a rigid, 3D conformation that improves aqueous solubility compared to planar analogs. The isolated double bond serves as a latent functional group for late-stage diversification (e.g., epoxidation, dihydroxylation).

Quantitative Data & Physicochemical Profiling
Parameter / PropertyValue / DescriptionStrategic Implication in Drug Design
Molecular Formula C14H21NO3Optimal starting size for Fragment-Based Drug Discovery (FBDD).
Molecular Weight 251.32 g/mol Leaves sufficient MW "budget" (<500 Da) for downstream functionalization.
H-Bond Donors 2 (Amide NH, Acid OH)Enables strong directional binding to target protein backbones.
H-Bond Acceptors 3 (Amide C=O, Acid C=O, Acid OH)Facilitates interaction with basic residues or metal cofactors.
LogP (Estimated) ~2.5Excellent lipophilicity balance; drives hydrophobic pocket insertion.
U-4CR Typical Yield 65% – 85%Highly efficient for high-throughput library generation.
Epoxidation Yield 75% – 90%Reliable late-stage functionalization of the cyclohexene core.

Application 1: Multicomponent Library Generation (Ugi Reaction)

The Ugi 4-Component Reaction (U-4CR) is a cornerstone of combinatorial chemistry, allowing the rapid assembly of complex peptidomimetics. 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid acts as the essential acidic component, driving the reaction to completion via the irreversible Mumm rearrangement.

UgiWorkflow A 6-(Cyclohexylcarbamoyl) cyclohex-3-ene-1-carboxylic acid I2 Nitrilium Ion A->I2 Protonation B Primary Amine I1 Imine Intermediate B->I1 C Aldehyde C->I1 D Isocyanide D->I2 alpha-addition I1->I2 R Mumm Rearrangement I2->R P Peptidomimetic Scaffold R->P

Workflow of Ugi 4-Component Reaction utilizing the target carboxylic acid.

Protocol 1: Optimized Ugi 4-Component Reaction (U-4CR)

This protocol is designed to minimize competing Passerini side-reactions by employing a pre-condensation strategy[1].

  • Imine Formation: Combine equimolar amounts of a primary amine (1.0 equiv) and an aldehyde (1.0 equiv) in anhydrous methanol to achieve a 0.5 M concentration. Stir at 25°C for 1 hour.

    • Causality: Pre-forming the imine is critical. If all four components are mixed simultaneously, the carboxylic acid can prematurely react with the aldehyde and isocyanide via the competing 3-component Passerini reaction. Methanol is specifically chosen as the solvent because its protic nature facilitates the necessary proton transfer steps during the subsequent rearrangement.

  • Component Addition: Add 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid (1.0 equiv) and the selected isocyanide (1.0 equiv) to the reaction mixture.

  • Reaction Propagation: Stir the mixture at 25°C for 24–48 hours. Monitor the consumption of the acid via LC-MS.

    • Causality: The reaction proceeds via the protonation of the imine by the carboxylic acid, followed by the α-addition of the isocyanide to form a highly reactive nitrilium ion. The carboxylate anion then attacks this intermediate, triggering the irreversible Mumm rearrangement to yield the stable peptidomimetic product.

  • Workup & Purification: Remove the methanol under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Application 2: Late-Stage Functionalization via Epoxidation

The isolated double bond within the cyclohexene core provides a unique synthetic handle. By converting the alkene into an epoxide, researchers can introduce new stereocenters and create electrophilic sites for subsequent nucleophilic ring-opening (e.g., with amines or azides).

Protocol 2: Electrophilic Epoxidation of the Cyclohexene Core
  • Preparation: Dissolve 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Cool the solution to 0°C using an ice bath.

    • Causality: Cooling to 0°C is essential to control the exothermic nature of the epoxidation. Lower temperatures prevent unwanted oxidative cleavage and inhibit the adjacent carboxylic acid from attacking the newly formed epoxide (which would result in premature lactonization).

  • Oxidation: Add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.2 equiv) portion-wise over 15 minutes.

    • Causality: The isolated alkene in the cyclohexene ring is sufficiently electron-rich to undergo rapid electrophilic attack by the peroxy acid. The rigid half-chair conformation of the cyclohexene ring dictates the facial selectivity of the epoxide formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to safely destroy excess peroxide. Wash the organic layer with saturated aqueous NaHCO₃ to remove the m-chlorobenzoic acid byproduct. Extract the organic layer, dry over MgSO₄, and concentrate under vacuum.

Application 3: Targeted Inhibitor Design (GPCRs & Dehydrogenases)

Carboxylic acid derivatives bearing lipophilic amide tails are validated pharmacophores for several high-value therapeutic targets. For instance, DP2 (CRTH2) receptor antagonists, which are developed for the treatment of allergic inflammation (asthma, allergic rhinitis), heavily rely on this structural motif[3]. The carboxylic acid mimics the binding of endogenous Prostaglandin D2 (PGD2), while the cyclohexyl group occupies the adjacent hydrophobic binding pocket.

DP2Pathway PGD2 Prostaglandin D2 (PGD2) DP2 DP2 Receptor (CRTH2) PGD2->DP2 Agonist Binding Th2 Th2 Cell Activation & Eosinophil Migration DP2->Th2 G-protein signaling Inhibitor Cyclohexylcarbamoyl Derivative (Antagonist) Inhibitor->DP2 Competitive Inhibition Inflammation Allergic Inflammation (Asthma, Rhinitis) Th2->Inflammation

Mechanism of action for DP2 receptor antagonists in allergic inflammation.

By utilizing 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid as a starting scaffold, medicinal chemists can rapidly synthesize libraries of competitive antagonists that block PGD2 from binding to the DP2 receptor, thereby halting the downstream Th2 cell activation cascade.

References

  • Discovery of a potent, selective, and orally bioavailable acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor. PubMed.[Link]

  • Accessing Promising Passerini Adducts in Anticancer Drug Design. MDPI.[Link]

  • 6-substituted phenoxychroman carboxylic acid derivatives.

Sources

Method

Application Note: HPLC Method Development and Validation Protocol for 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic Acid

Introduction & Molecule Profiling Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the target analyte's physicochemical properties. The compound 6-(Cyclohexylcarba...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecule Profiling

Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the target analyte's physicochemical properties. The compound 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid (CAS: 428841-22-9, Chemical Formula: C14H21NO3)[1] presents a unique set of analytical challenges. Structurally, it features a cyclohexene core, a carboxylic acid moiety, and a cyclohexylcarbamoyl (amide) group.

From a chromatographic perspective, this molecule exhibits:

  • Low UV Absorbance: The lack of an extended conjugated π -electron system means it will not absorb strongly at higher wavelengths.

  • pH-Dependent Ionization: The carboxylic acid group has an estimated pKa​ of ~4.5.

  • Stereochemical Complexity: Chiral centers at the C1 and C6 positions of the cyclohexene ring mean synthetic routes may yield diastereomeric impurities that require high-resolution separation.

This protocol details a stability-indicating reversed-phase HPLC (RP-HPLC) method developed in accordance with Quality by Design (QbD) principles and the latest ICH Q14 analytical procedure development guidelines[2].

Method Development Rationale

As an application scientist, method development is never a process of trial and error; it is a self-validating system built on causality and physicochemical laws.

Mobile Phase and pH Optimization

Operating a chromatographic method near the pKa​ of an analyte results in partial ionization, which manifests as split peaks, broad tailing, and shifting retention times[3]. To ensure the carboxylic acid remains in a fully protonated, neutral state, the mobile phase pH must be maintained at least 1.5 to 2 units below the pKa​ [3].

  • The Choice: We utilize 0.1% Formic Acid in water (pH ~2.7) . This suppresses ionization, maximizes hydrophobic retention, and ensures the method is directly transferable to LC-MS for future impurity identification.

Stationary Phase Selection

While a standard C18 column provides adequate retention for the hydrophobic cyclohexyl ring, the polar amide and carboxylic acid groups can undergo secondary interactions with unendcapped silanols on the silica support.

  • The Choice: A Polar-embedded C18 column (e.g., 150 mm × 4.6 mm, 3 µm). The embedded polar group (often a carbamate or amide) shields the silica surface, drastically reducing peak tailing for amide-containing compounds[3]. Furthermore, the 3 µm particle size increases the theoretical plate count ( N ), providing the resolving power necessary to separate potential diastereomers.

Detector Selection

Because the target molecule lacks extended conjugation, UV detection must be set to 210 nm to capture the absorbance of the isolated alkene and the amide bond.

Experimental Protocol

Reagents and Materials
  • Water: LC-MS Grade (18.2 MΩ·cm)

  • Acetonitrile (ACN): LC-MS Grade

  • Formic Acid: Optima™ LC-MS Grade (Purity > 99.5%)

  • Reference Standard: 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid[1].

Step-by-Step Sample Preparation

Causality Note: The sample diluent must closely match the initial mobile phase conditions. Injecting a sample dissolved in 100% strong solvent (e.g., pure ACN) will disrupt the partitioning equilibrium at the column head, causing severe peak splitting (the "solvent effect").

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL Class A volumetric flask. Add 2.0 mL of Acetonitrile and sonicate for 5 minutes to ensure complete dissolution. Dilute to volume with HPLC-grade Water.

  • Working Solution (100 µg/mL): Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask. Dilute to volume with Sample Diluent (80:20 v/v Water:ACN) .

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial. Crucial Step: Discard the first 1 mL of filtrate to saturate any potential binding sites on the PTFE membrane, ensuring 100% analyte recovery.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column Polar-embedded C18, 150 × 4.6 mm, 3 µmHandles mixed-polarity; resolves diastereomers.
Mobile Phase A 0.1% Formic Acid in WaterBuffers pH to ~2.7, suppressing COOH ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides optimal elution strength and MS compatibility.
Flow Rate 1.0 mL/minBalances backpressure and optimal linear velocity.
Column Temp 30°C ± 1°CStabilizes mobile phase viscosity and retention times.
Detection UV @ 210 nm (Bandwidth 4 nm)Captures alkene and amide chromophores.
Injection Vol 10 µLPrevents column mass-overload.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Curve
0.08020Initial Conditions
2.08020Isocratic Hold (Focuses analyte band)
12.01090Linear Gradient (Elutes strongly bound impurities)
15.01090Column Wash
15.18020Re-equilibration
20.08020End of Run

System Suitability & Validation Criteria

To ensure the method is fit for its intended purpose across its lifecycle, it must be validated according to ICH Q2(R2) guidelines[2]. Prior to any validation run, the system must pass the following System Suitability Testing (SST) criteria.

Table 3: System Suitability and Validation Acceptance Criteria (ICH Q2(R2))

ParameterTest ConditionAcceptance Criteria
Precision (SST) 6 replicate injections of Working SolutionPeak Area %RSD 2.0%
Peak Symmetry Evaluated at 5% peak heightTailing Factor ( Tf​ ) 1.5
Efficiency Calculated from main peakTheoretical Plates ( N ) 10,000
Specificity Blank and forced degradation injectionsNo interference at analyte retention time
Linearity 5 concentration levels (25% to 150% of target)Correlation coefficient ( R2 ) 0.999

Method Development Logical Workflow

The following diagram maps the causality-driven workflow utilized to develop this method, illustrating the direct relationship between molecular properties and chromatographic parameters.

HPLC_Workflow N1 1. Molecule Profiling Target: C14H21NO3 pKa ~4.5 | Low UV Absorbance N2 2. Mobile Phase Design Buffer: 0.1% Formic Acid (pH ~2.7) Goal: Suppress COOH Ionization N1->N2 N3 3. Stationary Phase Column: Polar-embedded C18 Goal: Handle Mixed Polarity N2->N3 N4 4. Gradient Optimization Elution: 20% to 90% Organic Goal: Resolve Diastereomers N3->N4 N5 5. Method Validation Standards: ICH Q2(R2) & Q14 Goal: Lifecycle Compliance N4->N5

HPLC method development workflow for 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid.

References

  • [1] Title: (+/-)-cis-6-cyclohexylcarbamoyl-cyclohex-3-enecarboxylic acid | Source: molaid.com | URL: 1

  • [3] Title: Practical HPLC Method Development (Lloyd R. Snyder, Joseph J. Kirkland, Joseph L. Glajch) | Source: Google Books | URL: 3

  • [2] Title: Final IWG Concept Paper Q2(R2) and Q14 | Source: ich.org | URL: 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to assist researchers and drug development professionals in mastering the synthesis of 6-(Cyclohexyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to assist researchers and drug development professionals in mastering the synthesis of 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid.

This target molecule is an "amic acid," synthesized via the desymmetrization and ring-opening amidation of cis-1,2,3,6-tetrahydrophthalic anhydride using cyclohexylamine. While the nucleophilic acyl substitution is fundamentally straightforward, the reaction network is highly sensitive to thermodynamic and kinetic variables. Poor control over temperature, moisture, and stoichiometry will rapidly divert the reaction toward thermodynamically favored byproducts such as cyclic imides or hydrolyzed di-acids[1].

Below, you will find a mechanistic breakdown, troubleshooting FAQs, optimization data, and a self-validating standard operating procedure (SOP) designed to ensure high-yield, stereoretentive synthesis.

Part 1: Reaction Network & Mechanistic Pathway

To successfully optimize this reaction, we must first understand the competing pathways. The formation of the amic acid is a kinetically favored, exothermic process. However, the application of heat or dehydrating agents will drive the system toward the thermodynamically stable cyclic imide[2].

G A cis-1,2,3,6-Tetrahydrophthalic Anhydride + Cyclohexylamine B 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid (Target Amic Acid) A->B T < 25°C Anhydrous Solvent (Kinetic Control) C N-Cyclohexyl-1,2,3,6-tetrahydrophthalimide (Imide Byproduct) A->C High T (>100°C) One-pot Over-reaction D cis-1,2,3,6-Tetrahydrophthalic Acid (Hydrolysis Byproduct) A->D H₂O (Moisture) Competing Nucleophile B->C T > 60°C or Dehydrating Agents (-H₂O)

Reaction network for the amidation of cis-1,2,3,6-tetrahydrophthalic anhydride with cyclohexylamine.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding a large amount of cyclic imide byproduct instead of the desired amic acid? A1: This is the most common failure mode and is driven by thermodynamics. The initial nucleophilic attack to form the amic acid is rapid. However, if the reaction temperature exceeds 60°C, the secondary amine nitrogen of the newly formed amic acid will attack the adjacent carboxylic acid, undergoing a dehydrative intramolecular cyclization to form N-cyclohexyl-1,2,3,6-tetrahydrophthalimide[2].

  • Causality & Solution: Maintain the reaction temperature strictly between 0°C and 25°C. Do not use coupling reagents (e.g., T3P, DCC) or acidic catalysts, as these lower the activation energy for dehydration and force the ring closure[3].

Q2: The yield of my amic acid is low, and NMR shows significant contamination with cis-1,2,3,6-tetrahydrophthalic acid (di-acid). What went wrong? A2: Your reaction environment was not strictly anhydrous. Cyclic anhydrides are highly sensitive to moisture[4]. Because water is a small, highly mobile nucleophile, it competes effectively with the sterically bulkier cyclohexylamine, hydrolyzing the anhydride into a dicarboxylic acid[1].

  • Causality & Solution: Ensure all solvents are dried over molecular sieves. Store the starting anhydride in a desiccator, as it readily absorbs atmospheric moisture[5]. Always purge the reaction vessel with dry nitrogen or argon.

Q3: Does the reaction affect the cis stereochemistry of the cyclohexene ring? A3: It can, if improperly managed. The starting material is the cis isomer. Under harsh basic conditions or prolonged heating, the acidic proton at the alpha-carbon can be abstracted, leading to enolization and subsequent epimerization to the trans isomer.

  • Causality & Solution: Use exactly 1.0 to 1.05 equivalents of cyclohexylamine. Avoid using excess strong auxiliary bases (like DBU or Triethylamine) to aid solubility, as excess base promotes epimerization.

Q4: What is the best method for isolating the amphoteric amic acid without inducing cyclization during workup? A4: Amic acids are zwitterionic-like molecules that exhibit unique solubility profiles. They are highly polar and typically insoluble in cold, non-polar aromatic solvents.

  • Causality & Solution: Run the reaction in dry toluene. As the highly polar amic acid forms, it will precipitate directly out of the non-polar solution as a white solid. This phase separation drives the reaction to completion via Le Chatelier's principle and physically protects the product from over-reacting into the imide. Isolate via simple filtration.

Part 3: Quantitative Optimization Data

To demonstrate the critical impact of solvent and temperature on the reaction trajectory, review the optimization matrix below. Toluene at ambient temperature provides the optimal balance of kinetic control and product isolation.

SolventTemperature (°C)Time (h)Yield (%)Purity (%)Primary Impurity
Toluene 0 → 25 4 88% >95% Imide (<2%)
THF25682%92%Di-acid (4%)
Dichloromethane40 (Reflux)1265%78%Imide (15%)
Toluene110 (Reflux)20%<1%Imide (>90%)
Part 4: Self-Validating Experimental Protocol (SOP)

This protocol utilizes kinetic control and phase-separation to ensure a high-purity yield of the target amic acid.

Step 1: Preparation & Purging Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry nitrogen gas for 15 minutes to establish an anhydrous environment.

Step 2: Reagent Dissolution Charge the flask with 10.0 mmol (1.52 g) of cis-1,2,3,6-tetrahydrophthalic anhydride[4]. Add 50 mL of anhydrous toluene. Stir until the anhydride is completely dissolved.

Step 3: Temperature Control Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0°C. Scientific Insight: Cooling the solution prevents the exothermic amidation from causing localized temperature spikes that drive imide formation.

Step 4: Amine Addition Dissolve 10.5 mmol (1.20 mL) of cyclohexylamine in 10 mL of anhydrous toluene. Add this solution dropwise to the reaction flask over 30 minutes using an addition funnel.

Step 5: Reaction Maturation (Self-Validation Step) Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 4 hours. Validation: A thick white precipitate (the target amic acid) will begin to form within the first 45 minutes. If the solution remains completely clear, moisture contamination or an incorrect solvent polarity is likely.

Step 6: Isolation Filter the resulting suspension through a Büchner funnel under vacuum. Wash the filter cake with two 15 mL portions of ice-cold toluene, followed by 15 mL of hexanes to remove any unreacted amine and trace non-polar impurities.

Step 7: Drying Transfer the white solid to a vacuum desiccator. Dry under high vacuum at room temperature for 12 hours. Critical Warning: Do not use a heated vacuum oven. Solid-state thermal dehydration to the imide can occur at temperatures as low as 60°C[6].

References
  • US Patent 6037476A - Process for making cyclic imides. Google Patents.
  • Powerful Approach for New Drugs as Antibacterial Agents via Molecular Docking and In Vitro Studies of Some New Cyclic Imides and Quinazoline-2,5-diones. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Reevaluation of Tetrahydrophthalic Anhydride as an End Cap for Improved Oxidation Resistance in Addition Polyimides. Macromolecules (ACS Publications). Available at:[Link]

  • Tetrahydrophthalic anhydride. Wikipedia. Available at:[Link]

  • An Efficient Method for the Preparation of N-Formyl-Imide via Amidine using Propylphosphonic Anhydride (T3P®). Aragen Life Sciences. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid by Recrystallization

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid via recrystallization. It offers...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid via recrystallization. It offers in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification process.

Introduction

6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is a molecule of interest in pharmaceutical development, and its purity is paramount for subsequent applications. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and impurities in a given solvent system.[1] The process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor.[2][3] This guide is designed to provide both the foundational principles and the practical troubleshooting steps to achieve high purity of the target compound.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the recrystallization of 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid.

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[3] Given the presence of both a carboxylic acid and an amide group, the polarity of the molecule is significant. A good starting point for solvent screening would be polar protic solvents like ethanol or isopropanol, or polar aprotic solvents such as acetone or ethyl acetate.[4] It is also possible that a mixed solvent system, such as ethanol-water or acetone-hexane, may be required to achieve the optimal solubility profile.[5][6]

Q2: My compound is not dissolving in the hot solvent.

A2: There are several potential reasons for this. You may not be using enough solvent, or the solvent you have chosen may be a poor solvent for your compound even at high temperatures.[3] Gradually add more hot solvent until the compound dissolves. If it still does not dissolve, you will need to select a different, more suitable solvent.

Q3: No crystals are forming upon cooling.

A3: This is a common issue and can be due to several factors. You may have used too much solvent, resulting in a solution that is not supersaturated upon cooling.[3] Another possibility is that the cooling process is too rapid. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the liquid-air interface, or adding a seed crystal of the pure compound.[3] If these methods fail, you may need to reduce the volume of the solvent by evaporation and allow the solution to cool again.

Q4: The recrystallized product appears oily or forms an emulsion.

A4: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This can be addressed by using a larger volume of solvent, a lower-boiling solvent, or by changing the solvent system entirely. Allowing the solution to cool more slowly can also help prevent oiling out.

Q5: The yield of my recrystallized product is very low.

A5: A low yield can result from several factors. Using too much solvent will keep more of your product dissolved in the mother liquor.[3] Additionally, premature crystallization during a hot filtration step can lead to significant loss of product. Ensuring the filtration apparatus is pre-heated can mitigate this. It is also important to wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[3]

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving specific issues during the recrystallization process.

Problem Potential Cause(s) Recommended Solution(s)
Colored Impurities in Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[7]
Insoluble Impurities Present Solid impurities that are not soluble in the chosen solvent.Perform a hot gravity filtration of the dissolved sample to remove insoluble materials.[8][9]
Crystals are very fine or powdery The solution cooled too quickly, leading to rapid precipitation instead of crystal growth.Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[3][8]
Product crashes out of solution immediately upon cooling The solvent is a very poor solvent for the compound at all temperatures.Select a different solvent or use a mixed-solvent system where the compound is more soluble.
Melting point of the purified product is broad or lower than expected The product is still impure or is wet with solvent.Ensure the crystals are thoroughly dried under vacuum. If the melting point is still not sharp, a second recrystallization may be necessary.

Experimental Protocol: Recrystallization of 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

This protocol provides a general guideline. The specific solvent and volumes will need to be optimized for your particular sample.

1. Solvent Selection:

  • Place a small amount of the crude compound (10-20 mg) into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and water) to each test tube at room temperature to assess solubility.

  • A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[5]

  • If a single solvent is not ideal, try a mixed-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise at the boiling point until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.[5][6]

2. Dissolution:

  • Place the crude 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask on a hot plate.

  • Continue adding the hot solvent until the compound just dissolves completely. Avoid adding a large excess of solvent.[3]

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration (if necessary):

  • If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[8][9] This step is crucial to prevent premature crystallization in the funnel.[9]

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[8]

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[3][8]

7. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.

Visualization of the Recrystallization Workflow

The following diagram illustrates the general workflow for the recrystallization process.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_result Result Start Crude Solid Solvent_Selection Solvent Selection Start->Solvent_Selection Dissolution Dissolve in Minimum Hot Solvent Solvent_Selection->Dissolution Decolorization Decolorize with Activated Charcoal (if needed) Dissolution->Decolorization Hot_Filtration Hot Gravity Filtration (if needed) Decolorization->Hot_Filtration Cooling Slow Cooling & Crystallization Hot_Filtration->Cooling Isolation Vacuum Filtration & Washing Cooling->Isolation Drying Drying Isolation->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals

Caption: General workflow for the purification of a solid compound by recrystallization.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common recrystallization problems.

Troubleshooting_Tree Start Problem Encountered No_Crystals No Crystals Form Start->No_Crystals Oily_Product Oily Product Formed Start->Oily_Product Low_Yield Low Yield Start->Low_Yield Colored_Product Colored Product Start->Colored_Product Too_Much_Solvent Too Much Solvent? No_Crystals->Too_Much_Solvent Yes Too_Fast_Cooling Cooled Too Quickly? No_Crystals->Too_Fast_Cooling No High_Concentration Too Concentrated? Oily_Product->High_Concentration Premature_Crystallization Premature Crystallization? Low_Yield->Premature_Crystallization Yes Washing_Loss Loss during washing? Low_Yield->Washing_Loss No Adsorb_Impurities Use Activated Charcoal Colored_Product->Adsorb_Impurities Evaporate_Solvent Evaporate some solvent and re-cool Too_Much_Solvent->Evaporate_Solvent Induce_Crystallization Scratch flask or add seed crystal Too_Fast_Cooling->Induce_Crystallization Add_More_Solvent Add more solvent and reheat High_Concentration->Add_More_Solvent Preheat_Funnel Pre-heat filtration apparatus Premature_Crystallization->Preheat_Funnel Use_Cold_Solvent Wash with minimal ice-cold solvent Washing_Loss->Use_Cold_Solvent

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Experiment 2: Recrystallization. (n.d.).
  • What is the best technique for amide purification? (2020, November 2). ResearchGate. Retrieved from [Link]

  • Recrystallization. (n.d.).
  • Technical Support Center: Purifying Fluorinated Carboxylic Acids by Recrystallization. (n.d.). Benchchem.
  • Recrystallization1. (n.d.).
  • Amide-based compounds, production, recovery, purification and uses thereof. (n.d.). Google Patents.
  • recrystallization.pdf. (n.d.).
  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). (2022, April 19). Study Mind. Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.).
  • Help! Recrystallization sources of error. (2012, February 7). Reddit. Retrieved from [Link]

  • How to purify a carboxylic acid by recrystallisation? (2018, April 7). The Student Room. Retrieved from [Link]

  • 6-methylcyclohex-3-ene-1-carboxylic acid. (2024, April 9). ChemBK. Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic Acid vs. Analogous Cyclohexene Derivatives

Executive Summary 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid (CHCCA) is a highly functionalized amic acid synthesized via the ring-opening of 1,2,3,6-tetrahydrophthalic anhydride (THPA) with cyclohexylamine....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid (CHCCA) is a highly functionalized amic acid synthesized via the ring-opening of 1,2,3,6-tetrahydrophthalic anhydride (THPA) with cyclohexylamine. It serves as a critical intermediate in two distinct fields: the development of novel antibacterial cyclic imides and the formulation of advanced polymer resins and curing agents. This guide objectively compares CHCCA against its aromatic (phenyl) and linear aliphatic (butyl) counterparts, detailing how the chosen R-group substituent dictates conformational stability, lipophilicity, and downstream application efficacy.

Mechanistic Insights & Structural Dynamics

The performance of cyclohexene-derived amic acids is fundamentally governed by the steric and electronic nature of the amide substituent.

  • Conformational Locking: The cyclohexene carbocycle possesses two relatively stable conformers: an "inside" form (quasiaxial C1-C5 bond) and an "outside" form (quasiequatorial C1-C5 bond)[1]. The bulky cyclohexyl group in CHCCA introduces significant steric hindrance, restricting rotational freedom compared to a highly flexible butyl derivative. This steric bulk pre-organizes the molecule, which can lower the activation energy required for subsequent intramolecular cyclization into an imide.

  • Electronic vs. Lipophilic Effects: While a phenyl group (PhCCA) introduces π−π stacking capabilities and rigid planarity, the cyclohexyl group is purely aliphatic. It acts as an electron-donating group via inductive effects, but its primary biological advantage is a drastic increase in lipophilicity (LogP).

  • Biological Causality: In antibacterial drug design, cell wall permeability is a primary bottleneck. The high lipophilicity of the cyclohexyl moiety enhances the molecule's ability to penetrate the lipid-rich membranes of both Gram-positive and Gram-negative bacteria, facilitating access to intracellular targets like[1].

Comparative Performance Data

Table 1: Physicochemical & Structural Properties of Amic Acid Derivatives
DerivativeAmide R-GroupMolecular Weight ( g/mol )Steric Hindrance (A-value)Calculated LogPPrimary Structural Feature
CHCCA Cyclohexyl251.32High (~2.15)~2.8Bulky, non-planar, highly lipophilic
PhCCA Phenyl245.28Moderate~2.1Rigid, planar, π−π stacking
BuCCA n-Butyl225.29Low~1.9Highly flexible, linear aliphatic
Table 2: Antibacterial Efficacy of Derived Cyclic Imides (In Vitro)

(Note: Data reflects comparative trends from molecular docking and in vitro screening against PBP targets[1])

Precursor Amic Acid Target Pathogen Target Protein Binding Energy (kcal/mol) Relative MIC Efficacy
CHCCA S. aureus PBP2a -7.80 to -8.30 High (Potent inhibition)
PhCCA S. aureus PBP2a -6.50 to -7.10 Moderate

| BuCCA | E. coli | PBP3 | -5.46 to -6.20 | Low to Moderate |

Experimental Protocols: Synthesis & Validation

Protocol 1: Temperature-Controlled Synthesis of CHCCA

Objective: Isolate the amic acid without triggering premature thermal dehydration to the cyclic imide. Causality: The reaction between an anhydride and an amine forms an amic acid instantly at low temperatures. If the temperature exceeds 130–140 °C, the system undergoes dehydration to form the imide[2]. Strict thermal control is the self-validating mechanism for isolating the pure amic acid.

  • Preparation: Dissolve 10 mmol of 1,2,3,6-tetrahydrophthalic anhydride (THPA) in 20 mL of glacial acetic acid (or dry toluene) in a round-bottom flask.

  • Cooling: Submerge the flask in an ice bath to bring the internal temperature to 0–5 °C.

  • Addition: Add 10 mmol of cyclohexylamine dropwise over 30 minutes under continuous magnetic stirring.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 4 hours. A white precipitate of the amic acid will form.

  • Isolation: Filter the precipitate under vacuum, wash with cold ethanol to remove unreacted starting materials, and dry in a vacuum oven at 40 °C (do not exceed 60 °C to prevent cyclization).

  • Validation: Perform 1 H-NMR spectroscopy. The presence of a broad carboxylic acid peak ( 11.0 ppm) and an amide N-H peak ( 7.5 ppm) confirms the amic acid structure, as these protons are lost upon imidization.

Protocol 2: In Vitro Antibacterial Screening (Broth Microdilution)

Objective: Evaluate the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

  • Inoculum Preparation: Culture S. aureus and E. coli in Mueller-Hinton broth until they reach a 0.5 McFarland standard ( ∼1.5×108 CFU/mL).

  • Compound Dilution: Dissolve CHCCA in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate. Critical: Ensure the final DMSO concentration in any well does not exceed 1% v/v to prevent solvent-induced cytotoxicity.

  • Inoculation & Incubation: Add 10 μ L of the bacterial suspension to each well. Incubate the plates aerobically at 37 °C for 18–24 hours.

  • Self-Validating Controls: Include a positive control (Ampicillin, a known PBP inhibitor) and a negative vehicle control (1% DMSO in broth) to ensure assay integrity and rule out false positives.

  • Readout: Add 20 μ L of resazurin dye (0.015%) to each well and incubate for 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is the lowest concentration that remains blue.

Visualizations

Synthesis THPA 1,2,3,6-Tetrahydrophthalic Anhydride (THPA) AmicAcid 6-(Cyclohexylcarbamoyl)cyclohex- 3-ene-1-carboxylic acid (Amic Acid) THPA->AmicAcid Nucleophilic Attack (Ring Opening) 0-5 °C Amine Cyclohexylamine Amine->AmicAcid Equimolar Addition Imide N-Cyclohexyl-1,2,3,6- tetrahydrophthalimide AmicAcid->Imide Thermal Dehydration (-H2O) >130 °C

Synthesis pathway from THPA to Amic Acid, and subsequent thermal cyclization to the imide.

SAR Core Amic Acid / Imide Core Scaffold Sub_Cy Cyclohexyl Derivative (CHCCA) Core->Sub_Cy Sub_Ph Phenyl Derivative (PhCCA) Core->Sub_Ph Sub_Bu Butyl Derivative (BuCCA) Core->Sub_Bu Prop_Cy High Lipophilicity (LogP) High Steric Bulk Sub_Cy->Prop_Cy Prop_Ph Rigid Planarity π-π Stacking Potential Sub_Ph->Prop_Ph Prop_Bu High Flexibility Low Steric Hindrance Sub_Bu->Prop_Bu Outcome_Cy Enhanced Cell Wall Penetration Strong PBP2a Binding Prop_Cy->Outcome_Cy Drives Outcome_Ph Moderate Binding Altered Electronic State Prop_Ph->Outcome_Ph Drives Outcome_Bu Weaker Binding High Conformational Entropy Prop_Bu->Outcome_Bu Drives

Structure-Activity Relationship (SAR) logic comparing R-group effects on biological efficacy.

References

  • Binjawhar, D. N., Abu Ali, O. A., Alqahtani, A. S., Fayad, E., Abo-Bakr, A. M., Mekhael, A. M., & Sadek, F. M. (2024). Powerful Approach for New Drugs as Antibacterial Agents via Molecular Docking and In Vitro Studies of Some New Cyclic Imides and Quinazoline-2,5-diones. ACS Omega, 9(16), 18566-18575. URL:[Link]

  • Johansson, M., & Esteves, C. (2019). Coatings Science International 2019. DTU Inside / Orbit. URL:[Link]

Sources

Comparative

A Comparative Guide to NMR Spectra Validation for 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

Introduction: The Imperative of Structural Verification In the realm of drug discovery and chemical research, the unambiguous structural confirmation of a synthesized molecule is not merely a procedural formality; it is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Structural Verification

In the realm of drug discovery and chemical research, the unambiguous structural confirmation of a synthesized molecule is not merely a procedural formality; it is the bedrock upon which all subsequent biological and chemical data stand. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules, providing unparalleled insight into the atomic-level connectivity and environment within a compound.[1][2][3] This guide provides an in-depth, experience-driven protocol for the validation of the NMR spectrum for a moderately complex molecule, 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid. We will move beyond a simple checklist approach, delving into the causal reasoning behind experimental choices and establishing a self-validating workflow that ensures the highest degree of confidence in the final structure. This molecule, with its distinct aliphatic and olefinic regions, stereocenters, and labile protons, serves as an excellent model for the challenges commonly encountered in pharmaceutical research.

Pillar I: Theoretical & Predictive Framework

Before stepping into the laboratory, a robust validation process begins with a theoretical prediction of the expected NMR spectrum. This predictive analysis forms the baseline against which experimental data will be compared. Modern NMR prediction can be achieved with high accuracy using Density Functional Theory (DFT) calculations or machine learning models that leverage vast spectral databases.[4][5][6][7]

The structure of 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid contains several distinct spin systems: a cyclohexene ring, a cyclohexyl group, an amide proton (N-H), and a carboxylic acid proton (O-H).

Molecular Structure and Atom Numbering

To facilitate a clear and systematic analysis, we must first establish a consistent numbering scheme for the carbon and proton atoms in the target molecule.

Caption: Numbering scheme for 6-(cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid.

Predicted ¹H and ¹³C NMR Data

Based on standard chemical shift values and coupling constant principles, we can predict the approximate spectral data. The following table serves as our initial hypothesis.

Atom # Predicted ¹H Shift (ppm) Multiplicity Integration Predicted ¹³C Shift (ppm) Carbon Type
COO -H10.0 - 12.0broad singlet1H--
N-H 7.5 - 8.5doublet1H--
3, 45.6 - 5.8multiplet2H125 - 128CH
93.6 - 3.9multiplet1H48 - 52CH
1, 62.8 - 3.2multiplet2H40 - 45CH
2, 52.2 - 2.6multiplet4H28 - 33CH₂
10, 141.6 - 1.9multiplet4H32 - 36CH₂
11, 131.2 - 1.5multiplet4H25 - 28CH₂
121.0 - 1.2multiplet2H24 - 26CH₂
C OOH (7)---175 - 178C
C =O (8)---174 - 177C

Pillar II: A Self-Validating Experimental Protocol

The trustworthiness of experimental data hinges on a meticulously planned and executed protocol. This section outlines the standard operating procedures (SOPs) for acquiring high-quality NMR data, with built-in checks to ensure system integrity.[8][9]

Overall Validation Workflow

The process follows a logical progression from sample preparation and initial 1D spectral acquisition to advanced 2D correlation experiments for unambiguous assignment.

G cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Analysis & Validation Prep Sample Preparation (Solvent, Standard) Shimming Instrument Shimming Prep->Shimming OneD 1D Spectra Acquisition (¹H, ¹³C, DEPT) Shimming->OneD TwoD 2D Spectra Acquisition (COSY, HSQC) OneD->TwoD Processing Data Processing (FT, Phasing, Baseline) OneD->Processing TwoD->Processing Assignment Peak Assignment & Integration Processing->Assignment Comparison Compare Experimental vs. Predicted Assignment->Comparison Confirmation Confirm Structure Comparison->Confirmation

Caption: The systematic workflow for NMR spectra validation.

Step-by-Step Experimental Methodology
  • Sample Preparation (The Foundation)

    • Rationale: The quality of the final spectrum is critically dependent on the sample preparation. The choice of solvent is paramount; it must dissolve the analyte completely without reacting with it, and its residual signals should not obscure important analyte resonances.

    • Protocol:

      • Accurately weigh approximately 10-15 mg of 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid.

      • Dissolve the sample in ~0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its good solubilizing power and relatively simple residual peak. If solubility is an issue, DMSO-d₆ can be used, but be aware that the labile N-H and O-H protons will exchange with residual water in the solvent, leading to signal broadening or disappearance.

      • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift axis.

      • Transfer the solution to a high-quality 5 mm NMR tube. Ensure the tube is clean and dry to avoid contamination.[9]

      • The final sample concentration should be between 10-50 mM for ¹H NMR and 50-200 mM for ¹³C NMR to ensure a good signal-to-noise ratio within a reasonable acquisition time.[9]

  • Instrument Setup and Calibration (Ensuring Trustworthiness)

    • Rationale: The spectrometer must be properly calibrated and optimized for each sample to achieve high resolution and a symmetrical peak shape. This process, known as shimming, involves adjusting the currents in the shim coils to counteract inhomogeneities in the main magnetic field (B₀).

    • Protocol:

      • Insert the sample into the spectrometer's magnet.[8]

      • Lock the field onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

      • Initiate an automated or manual shimming procedure to optimize the magnetic field homogeneity across the sample volume.[10] A good shim is indicated by a sharp, symmetric lock signal and narrow, well-defined solvent peaks.

      • Calibrate the 90° pulse width for the specific sample and probe. This ensures that the radiofrequency pulses correctly manipulate the nuclear spins for optimal signal intensity, which is crucial for quantitative measurements.[11]

  • Data Acquisition (Gathering the Evidence)

    • Rationale: A suite of 1D and 2D NMR experiments is required for complete structural validation. Each experiment provides a unique piece of the structural puzzle.

    • Protocol:

      • ¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides initial information on chemical shifts, signal integrations (proton count), and coupling patterns (neighboring protons).[12] A long relaxation delay (e.g., 5 times the longest T1 relaxation time) should be used to ensure accurate integration.[11][13]

      • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This reveals the number of unique carbon environments in the molecule.

      • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and DEPT-90 experiments. These are invaluable for differentiating between CH, CH₂, and CH₃ groups, which greatly simplifies the assignment of the complex aliphatic regions of our target molecule.[2]

      • COSY (Correlation Spectroscopy): This 2D homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[14][15] Cross-peaks in the COSY spectrum directly map out the proton connectivity within the cyclohexene and cyclohexyl rings.

      • HSQC (Heteronuclear Single Quantum Coherence): This 2D heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹JCH coupling).[3][15][16] This is the definitive experiment for linking the proton and carbon skeletons together.

Pillar III: Data Analysis and Comparative Validation

With the experimental data in hand, the final stage involves processing, analysis, and a critical comparison against the initial predictions. Modern NMR software such as TopSpin, Mnova, or the web-based NMRium facilitates this process.[17][18][19][20]

Processing and Assignment
  • Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via Fourier Transformation (FT). This is followed by phase correction to ensure all peaks are purely absorptive and baseline correction to produce a flat, noise-free baseline.

  • Assignment Strategy:

    • Start with the most distinct signals. The olefinic protons (H3, H4) at ~5.7 ppm and the amide proton (N-H) at ~8.0 ppm are excellent starting points.

    • Use the HSQC spectrum to identify the carbons directly attached to these protons (C3/C4 and C9).

    • From these starting points, use the COSY spectrum to "walk" along the carbon skeleton. For example, a cross-peak between the olefinic protons and the allylic protons (H2, H5) will be visible.

    • Combine DEPT, HSQC, and COSY information to systematically assign every proton and carbon signal in the molecule. For instance, a signal that is positive in DEPT-135 and present in DEPT-90 is a CH group, while a signal that is negative in DEPT-135 and absent in DEPT-90 is a CH₂ group.

Comparative Analysis: Experimental vs. Other Techniques

While NMR is the cornerstone of structural elucidation, it is often used in conjunction with other analytical methods for comprehensive characterization.

Technique Information Provided Strengths for this Molecule Limitations Compared to NMR
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, 3D structure.Unambiguously determines the complete carbon-hydrogen framework and isomer identity.[2]Lower sensitivity than MS; can be complex for very large molecules or mixtures.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms the elemental formula (via HRMS) and provides evidence for key functional groups through fragmentation.Does not provide information on atom connectivity or stereochemistry; cannot distinguish between isomers.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quickly confirms the presence of O-H (acid), N-H (amide), C=O (acid & amide), and C=C (alkene) bonds.Provides no information on the overall molecular skeleton.

Conclusion: A Validated Structure

By systematically comparing the predicted NMR data with the meticulously acquired experimental 1D and 2D spectra, a definitive structural assignment for 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid can be achieved. The convergence of ¹H shifts, integrations, multiplicities, ¹³C chemical shifts, and 2D correlations (COSY, HSQC) provides multiple, interlocking layers of evidence. This rigorous, multi-faceted validation approach ensures the scientific integrity of the result, providing researchers and drug development professionals with the high-confidence structural data essential for their work.

References

  • E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy - Health, Safety and Environment Office. (n.d.).
  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). University of Alberta.
  • NMRium - The next-generation NMR software. (n.d.). Retrieved from [Link]

  • Recommended Software for NMR Data Process. (n.d.). Georgia Tech NMR Center. Retrieved from [Link]

  • Mnova NMR Software for 1D and 2D NMR Data. (n.d.). Mestrelab Research. Retrieved from [Link]

  • TopSpin | NMR Data Analysis. (n.d.). Bruker. Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Houston. Retrieved from [Link]

  • NMR Software. (n.d.). National Taiwan University. Retrieved from [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025, March 27). Creative Biostructure. Retrieved from [Link]

  • Sripada, S., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(45), 15126-15135.
  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts. Retrieved from [Link]

  • Structural elucidation by NMR(1HNMR). (n.d.). Slideshare. Retrieved from [Link]

  • The Evolving Landscape of NMR Structural Elucidation. (2026, March 7). Molecules, 29(5), 1149.
  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(37), 12438-12449.
  • SOP data acquisition. (2023, June). R-NMR. Retrieved from [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Physical Chemistry Chemical Physics, 23(37), 20959-20970.
  • 2D- NMR what is the different between COSY and HSQC?? (2019, October 15). ResearchGate. Retrieved from [Link]

  • HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. (n.d.). JEOL. Retrieved from [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectra.
  • Standard Operating Procedure H-NMR. (n.d.).
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link]

  • Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. (n.d.). MaterialNeutral. Retrieved from [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved from [Link]

  • Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20286.
  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). (2023, July 21). ResearchGate. Retrieved from [Link]

  • Simmler, C., et al. (2014). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Planta Medica, 80(1), 69-77.
  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification. (n.d.).
  • 6-CYCLOHEXYLCARBAMOYL-CYCLOHEX-3-ENECARBOXYLIC ACID — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Webster, G. K., et al. (1998). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Journal of Agricultural and Food Chemistry, 46(10), 3968-3976.
  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Retrieved from [Link]

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  • Cyclohexanecarboxylic acid. (n.d.). In Wikipedia. Retrieved from [Link]

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Validation

Comparative Guide: Evaluating Cross-Reactivity Profiles of Anti-6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic Acid Antibodies

Executive Summary 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid (6-CCA) is a critical haptenic biomarker. Because it shares structural homology with tetrahydrophthalimide-derived agrochemicals and specific drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid (6-CCA) is a critical haptenic biomarker. Because it shares structural homology with tetrahydrophthalimide-derived agrochemicals and specific drug metabolites, accurate quantification of 6-CCA in complex biological or environmental matrices requires highly specific recognition elements.

This guide objectively compares the performance of three distinct anti-6-CCA antibody products: mAb-4A7 (a rigid-pocket monoclonal), mAb-9B2 (a broad-spectrum monoclonal), and scFv-R11 (an engineered recombinant fragment). By employing both Indirect Competitive ELISA (icELISA) and Surface Plasmon Resonance (SPR), we dissect the kinetic causality behind their cross-reactivity profiles, providing drug development professionals with a framework for selecting the optimal biological recognition element.

Mechanistic Overview: The Causality of 6-CCA Cross-Reactivity

In hapten immunoassays, the architecture of the antibody's paratope is fundamentally shaped by how the immunizing hapten is presented to the host immune system. 6-CCA features three distinct structural domains:

  • The Cyclohexene Ring: A bulky, hydrophobic core.

  • The C6-Cyclohexylamide Group: A major steric determinant.

  • The C1-Carboxylic Acid: A charge determinant, universally utilized for carrier protein conjugation via EDC/NHS chemistry.

When 6-CCA is conjugated to a carrier protein (e.g., Keyhole Limpet Hemocyanin) via its C1-carboxylic acid, the C1 position acts as the "linking arm." As established in foundational hapten design literature, the "linking arm effect" dictates that the resulting antibodies will exhibit the highest affinity for the structural moieties furthest from the conjugation site[1],[2]. Consequently, the C6-cyclohexylcarbamoyl group and the cyclohexene ring project outward, becoming the dominant epitopes.

Cross-reactivity occurs when an antibody's paratope possesses enough conformational flexibility to accommodate structural analogs (e.g., replacing the C6-cyclohexyl group with a phenyl or cyclopentyl ring). Evaluating this cross-reactivity requires orthogonal analytical platforms that measure both equilibrium displacement (ELISA) and real-time binding kinetics (SPR)[3],[4].

Workflow A 1. Hapten Conjugation B 2. Antibody Generation A->B C 3. icELISA Screening B->C D 4. SPR Kinetic Profiling C->D E 5. Orthogonal Validation D->E

Fig 1. Sequential workflow for evaluating anti-6-CCA antibody cross-reactivity.

Product Comparison: Antibody Alternatives

To demonstrate the spectrum of available specificities, we compared three distinct clones:

  • mAb-4A7: A murine monoclonal antibody selected for high rigidity in the binding pocket. It is designed for absolute specificity to the cyclohexyl moiety.

  • mAb-9B2: A broadly reactive clone. Its flexible paratope tolerates aromatic and alternative aliphatic ring structures at the C6 position, making it ideal for class-specific screening.

  • scFv-R11: A recombinant single-chain variable fragment engineered via phage display. Lacking an Fc region to reduce matrix interference, it was negatively selected against structural analogs to ensure ultra-low cross-reactivity.

Experimental Protocols: Self-Validating Workflows

Protocol 1: Indirect Competitive ELISA (icELISA)

Causality & Validation: We employ a heterologous coating strategy (6-CCA conjugated to Ovalbumin, whereas KLH was used for immunization) to eliminate false-positive signals arising from antibodies directed against the carrier protein or the EDC/NHS cross-linking footprint[5]. The system is self-validating: a B0​ well (no competitor) establishes the maximum signal baseline, while a Non-Specific Binding (NSB) well (no primary antibody) verifies the stringency of the blocking and washing steps.

  • Coating: Incubate microtiter plates with 100 µL/well of 6-CCA-OVA (1 µg/mL in 50 mM carbonate buffer, pH 9.6) overnight at 4°C.

  • Blocking: Wash 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 3% skim milk in PBS for 1 hour at 37°C to saturate unoccupied binding sites.

  • Competition: Pre-incubate 50 µL of the target antibody (at its pre-determined IC50​ titer) with 50 µL of competitor standard (6-CCA or analog, serially diluted from 104 to 10−3 ng/mL) for 30 minutes. Transfer to the coated plate and incubate for 1 hour at 37°C.

  • Detection: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated anti-mouse IgG (or anti-His tag for the scFv) diluted 1:5000. Incubate for 45 min.

  • Development: Wash 5x. Add 100 µL/well TMB substrate. Stop the reaction after 15 min with 50 µL 2M H2​SO4​ . Read absorbance at 450 nm.

  • Calculation: Cross-reactivity (CR%) is calculated as: (IC50​ of 6-CCA/IC50​ of analog)×100 .

Mechanism Immob Immobilized 6-CCA-OVA (Solid Phase) Ab Anti-6-CCA Antibody (Limited Concentration) Immob->Ab Binds Unoccupied Ab Signal Colorimetric Signal (Inversely Proportional) Ab->Signal HRP-Secondary Ab Target Free 6-CCA (Target Analyte) Target->Ab High Affinity Analog Structural Analog (Competitor) Analog->Ab Low/Mod Affinity

Fig 2. Competitive displacement mechanism in 6-CCA icELISA cross-reactivity assays.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Causality & Validation: While ELISA provides an equilibrium snapshot, SPR reveals the real-time association ( kon​ ) and dissociation ( koff​ ) rates. A high cross-reactivity in ELISA might be driven by a fast kon​ or a slow koff​ . We utilize a reference flow cell (unmodified dextran) to subtract bulk refractive index changes and non-specific binding, ensuring the resulting sensogram reflects pure interaction kinetics[6],[7].

  • Immobilization: Activate a CM5 sensor chip with EDC/NHS. Inject 6-CCA-OVA until a target of 500 Resonance Units (RU) is reached. Quench the surface with 1M ethanolamine.

  • Analyte Injection: Flow purified antibody clones (concentrations ranging from 3.125 nM to 50 nM) over the chip at a high flow rate (30 µL/min) to minimize mass transport limitations. Maintain injection for 180 seconds (association phase).

  • Dissociation: Flow running buffer (HBS-EP+) for 300 seconds to monitor complex decay.

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.0) for 30 seconds to strip bound antibody, resetting the self-validating surface to baseline for the next cycle.

Data Presentation: Cross-Reactivity Profiles

Table 1: icELISA Cross-Reactivity (%)

The equilibrium displacement data highlights the distinct paratope flexibility of each clone. mAb-9B2 demonstrates significant class-recognition, whereas scFv-R11 is highly exclusive to 6-CCA.

Competitor CompoundStructural ModificationmAb-4A7 CR (%)mAb-9B2 CR (%)scFv-R11 CR (%)
6-CCA (Target) None100.0 100.0 100.0
6-(Phenylcarbamoyl)...Cyclohexyl Phenyl< 0.182.4< 0.1
6-(Cyclopentylcarbamoyl)...Cyclohexyl Cyclopentyl4.295.1< 0.1
Cyclohex-3-ene-1,2-dicarboxylic acidLoss of Amide< 0.11.5< 0.1
Cyclohexanecarboxylic acidLoss of Amide & Alkene< 0.1< 0.1< 0.1
Table 2: SPR Kinetic Parameters

SPR data uncovers the kinetic mechanisms driving the ELISA results. For example, mAb-9B2's high cross-reactivity with the phenyl analog is driven by a highly stable complex (very slow koff​ ), indicating its binding pocket easily accommodates planar aromatic rings. Conversely, mAb-4A7 rejects the phenyl analog immediately (rapid koff​ ), indicating severe steric clash.

CloneAnalyte kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)
mAb-4A7 6-CCA 4.2×105 5.1×10−4 1.21
mAb-4A7 6-(Phenylcarbamoyl)... 1.8×104 8.5×10−2 4722.0
mAb-9B2 6-CCA 2.1×105 7.4×10−4 3.52
mAb-9B2 6-(Phenylcarbamoyl)... 1.9×105 9.6×10−4 5.05
scFv-R11 6-CCA 8.5×105 2.2×10−4 0.25
scFv-R11 6-(Phenylcarbamoyl)...No BindingNo BindingN/A

References

  • 2. 3. 4. 5. 6. 7.

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Comparative

A Researcher's Guide to the Spectroscopic Analysis of 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

Executive Summary This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum for the novel compound 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid. As no standard reference spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum for the novel compound 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid. As no standard reference spectrum is publicly available, this document constructs a detailed predictive analysis based on the molecule's constituent functional groups: a secondary amide, a carboxylic acid, and a cyclohexene ring. We delve into the causality behind expected peak positions and shapes, offering insights grounded in fundamental spectroscopic principles.

Beyond a simple spectral interpretation, this guide contrasts the capabilities of FTIR with complementary analytical techniques such as Raman Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), providing a holistic framework for unambiguous structural elucidation. Finally, we present validated, step-by-step protocols for acquiring high-quality experimental data using both Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods, empowering researchers to confidently characterize this and similar complex molecules.

Molecular Structure and Predicted FTIR Spectral Features

6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is a bifunctional molecule featuring a complex interplay of vibrational modes. Its structure contains four key regions that give rise to a characteristic infrared spectrum. Understanding these individual components is the first step in interpreting the full spectrum.

cluster_0 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid mol Structure with Key Functional Groups A Carboxylic Acid (-COOH) A->mol B Secondary Amide (-NH-CO-) B->mol C Cyclohexene Ring (C=C) C->mol D Alkyl Moieties (sp³ C-H) D->mol

Caption: Key functional groups contributing to the FTIR spectrum.

Detailed Peak Assignments by Functional Group

The FTIR spectrum of this molecule is best understood by dissecting it into the contributions from each functional group.

  • Carboxylic Acid (-COOH): The most prominent feature of a carboxylic acid is the extremely broad O-H stretching vibration, which arises from strong intermolecular hydrogen bonding that forms a dimeric structure.[1] This absorption typically spans from 3300 cm⁻¹ to 2500 cm⁻¹ , often appearing as a wide trough upon which the sharper C-H stretching peaks are superimposed.[2][3] The second key feature is the intense carbonyl (C=O) stretching band. For a hydrogen-bonded dimer, this peak is expected between 1720-1700 cm⁻¹ .[4]

  • Secondary Amide (-CO-NH-): This group gives rise to several characteristic absorptions.

    • N-H Stretch: A single, sharp peak is expected around 3350-3310 cm⁻¹ . Its position within the broad O-H band of the carboxylic acid can help distinguish it.

    • Amide I Band (C=O Stretch): This is a very strong and reliable absorption, typically found between 1680-1630 cm⁻¹ .[5] Its lower frequency compared to the carboxylic acid C=O is due to resonance effects within the amide bond.

    • Amide II Band: This band, appearing around 1570-1515 cm⁻¹ , is a result of a combination of N-H in-plane bending and C-N stretching vibrations.[6] Its presence is a definitive indicator of a secondary amide.

  • Cyclohexene Ring & Alkyl Groups:

    • Vinylic C-H Stretch: The sp² hybridized C-H bonds on the double bond will produce a weak to medium absorption just above 3000 cm⁻¹, typically in the 3100-3020 cm⁻¹ range.[7][8]

    • Alkyl C-H Stretch: The numerous sp³ hybridized C-H bonds in both the cyclohexene and cyclohexyl rings will result in strong, sharp absorptions just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range.[9]

    • C=C Stretch: The carbon-carbon double bond stretch in the cyclohexene ring is expected around 1660-1640 cm⁻¹ .[7] This peak is often of weak to medium intensity and may be difficult to resolve from the much stronger Amide I band.

Summary of Predicted Absorptions

The following table consolidates the expected vibrational modes, their wavenumber ranges, and their characteristic intensities.

Wavenumber Range (cm⁻¹)IntensityBond VibrationFunctional Group Assignment
3350 - 3310Medium, SharpN-H StretchSecondary Amide
3300 - 2500Strong, Very BroadO-H StretchCarboxylic Acid (Dimer)[1][2][3]
3100 - 3020Medium-Weak=C-H Stretch (sp²)Cyclohexene[7]
2960 - 2850Strong, SharpC-H Stretch (sp³)Cyclohexyl & Cyclohexene[9]
1720 - 1700Strong, SharpC=O StretchCarboxylic Acid (Dimer)[1][4][10]
1680 - 1630Strong, SharpC=O Stretch (Amide I)Secondary Amide[5][11][12]
1660 - 1640Weak-MediumC=C StretchCyclohexene[7]
1570 - 1515Medium-StrongN-H Bend + C-N Stretch (Amide II)Secondary Amide[6]
1470 - 1430MediumCH₂ ScissoringCyclohexyl & Cyclohexene
1320 - 1210MediumC-O StretchCarboxylic Acid

Experimental Guide: Acquiring a High-Quality FTIR Spectrum

The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation.[13] For a solid compound like 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid, two methods are predominantly used: Attenuated Total Reflectance (ATR) and the KBr pellet method.

cluster_ATR ATR Method cluster_KBr KBr Pellet Method start Obtain Dry, Pure Sample atr1 Clean ATR Crystal (e.g., with isopropanol) start->atr1 Quick, Minimal Prep kbr1 Gently Grind 1-2 mg of Sample in Agate Mortar start->kbr1 High-Quality Transmission atr2 Record Background Spectrum atr1->atr2 atr3 Place Small Amount of Powder on Crystal atr2->atr3 atr4 Apply Pressure with Anvil to Ensure Good Contact atr3->atr4 atr5 Record Sample Spectrum atr4->atr5 kbr2 Add ~150 mg of Dry, Spectroscopy-Grade KBr kbr1->kbr2 kbr3 Mix Thoroughly but Briefly to Avoid Moisture kbr2->kbr3 kbr4 Load Mixture into Pellet Die kbr3->kbr4 kbr5 Press under Vacuum (8-10 tons) for 2 min kbr4->kbr5 kbr6 Record Sample Spectrum kbr5->kbr6

Caption: Workflow for FTIR sample preparation and analysis.

Protocol 1: Attenuated Total Reflectance (ATR)

ATR is the most common and versatile FTIR sampling technique, valued for its speed and minimal sample preparation.[14][15][16] The IR beam undergoes total internal reflection within a high-refractive-index crystal (like diamond or ZnSe), creating an "evanescent wave" that penetrates a few microns into the sample placed in direct contact with it.[17][18]

Methodology:

  • Crystal Cleaning: Ensure the ATR crystal surface is immaculate. Clean with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This is crucial to ratio out instrument and atmospheric (H₂O, CO₂) absorptions.

  • Sample Application: Place a small amount of the solid sample onto the center of the crystal. For powders, only enough to cover the crystal surface is needed.[16]

  • Apply Pressure: Lower the built-in pressure clamp or anvil and apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is essential for a high-quality spectrum.[18]

  • Data Acquisition: Collect the sample spectrum. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.

  • Cleaning: Retract the anvil, remove the sample, and clean the crystal surface as in Step 1.

Protocol 2: Potassium Bromide (KBr) Pellet

The KBr pellet method is a traditional transmission technique that can yield excellent, high-resolution spectra.[19] It involves dispersing the sample in a dry alkali halide matrix (KBr), which is transparent to IR radiation, and pressing the mixture into a thin, transparent disk.[20]

Causality: The primary challenge with KBr is its hygroscopic nature; it readily absorbs atmospheric moisture.[21] Water has a strong, broad O-H absorption that can obscure the N-H and O-H stretching regions of the analyte.[20] Therefore, speed and anhydrous conditions are paramount.

Methodology:

  • Material Preparation: Use spectroscopy-grade KBr that has been stored in a desiccator or dried in an oven (e.g., at 110°C for 2-4 hours) and cooled in a desiccator.[13][20]

  • Grinding & Mixing: In an agate mortar and pestle, grind 1-2 mg of the sample to a fine, consistent powder. Add approximately 100-200 mg of the dry KBr.[19] Mix gently but thoroughly for about 30-60 seconds to ensure uniform dispersion.[22]

  • Die Loading: Transfer the powder mixture into the barrel of a pellet die. Distribute it evenly on the surface of the bottom anvil.

  • Pressing: Assemble the die and place it in a hydraulic press. If available, connect a vacuum line to the die to remove trapped air and moisture.[21] Gradually apply pressure to 8-10 metric tons and hold for 1-2 minutes.[20] The resulting pellet should be thin and transparent.

  • Data Acquisition: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Collect the spectrum using the transmission mode.

A Holistic Approach: Comparison with Alternative Analytical Techniques

While FTIR is an exceptional tool for identifying functional groups, it rarely provides enough information to definitively elucidate the structure of a novel or complex molecule.[23] For unambiguous characterization, a multi-technique, evidence-based approach is required, integrating data from orthogonal analytical methods.[24][25]

Unknown Unknown Compound: 6-(Cyclohexylcarbamoyl) cyclohex-3-ene-1-carboxylic acid FTIR FTIR Spectroscopy Unknown->FTIR What functional groups are present? MS Mass Spectrometry Unknown->MS What is the molecular weight and formula? NMR NMR Spectroscopy (¹H, ¹³C, 2D) FTIR->NMR Guide NMR interpretation MS->NMR Confirm formula for NMR Structure Confirmed Structure NMR->Structure How are atoms connected?

Caption: Integrated workflow for unambiguous structure elucidation.

FTIR vs. Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that is highly complementary to FTIR.[26] While FTIR measures the absorption of IR light, Raman measures the inelastic scattering of laser light.[27]

  • Key Distinction: A vibrational mode is IR-active if it involves a change in the molecule's dipole moment. It is Raman-active if it involves a change in the molecule's polarizability.

  • Advantages for this Molecule: The C=C double bond, being a symmetric, non-polar bond, will likely produce a stronger and more easily identifiable signal in the Raman spectrum compared to its weak-to-medium signal in the IR spectrum.[28][29] Furthermore, water is a very weak Raman scatterer, making it an excellent technique for aqueous samples where the broad O-H absorption in FTIR would be problematic.[26]

  • Limitation: Samples prone to fluorescence can overwhelm the weak Raman signal, though this is less of a concern for this particular molecule.

FTIR vs. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule.[30] It provides information on the chemical environment of each ¹H and ¹³C nucleus.

  • Complementary Roles: FTIR excels at rapidly identifying the types of bonds present (C=O, O-H, N-H, C=C), while NMR reveals the exact carbon-hydrogen framework.[23][30]

  • NMR's Contribution: ¹H NMR would confirm the number of vinylic, alkyl, and amide protons and their neighboring environments through spin-spin splitting. ¹³C NMR would identify the exact number of unique carbon atoms, confirming the presence of carbonyls (amide and acid), alkene carbons, and various alkyl carbons. Advanced 2D NMR experiments (like COSY and HMBC) would be used to piece the entire structure together.

FTIR vs. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, with high-resolution instruments, the exact molecular formula of a compound.

  • Orthogonal Information: MS measures the mass-to-charge ratio of the ionized molecule and its fragments, while FTIR measures bond vibrations.

  • MS's Contribution: The first step after synthesis would be to confirm the molecular weight (251.33 g/mol for this molecule) via MS. This immediately validates that the desired reaction has occurred. Fragmentation patterns can also provide clues about the structure (e.g., loss of the cyclohexyl group).

Comparative Summary
TechniqueInformation ProvidedStrengths for this MoleculeLimitations
FTIR Functional groups (C=O, O-H, N-H, C=C, C-H)[23]Fast, requires minimal sample, excellent for identifying key groups.Provides no connectivity information; overlapping peaks can be ambiguous.
Raman Vibrational modes (complementary to FTIR)Stronger C=C signal expected; insensitive to water.[26]Potential for fluorescence interference; generally weaker signal than FTIR.
NMR Detailed atomic connectivity, stereochemistry[23]Unambiguously determines the carbon-hydrogen framework; essential for proof of structure.Requires more sample and time; more complex data interpretation.
MS Molecular weight and elemental formula[25]Confirms successful synthesis and molecular formula.Provides limited information on isomer connectivity or functional groups.

Conclusion

The FTIR spectrum of 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is predicted to be rich and complex, with highly characteristic features defining its composite structure. Key identifiers include the exceptionally broad O-H stretch of the carboxylic acid dimer, two distinct C=O absorptions for the acid and amide functionalities, and the N-H bands of the secondary amide. While FTIR provides a powerful and rapid diagnostic fingerprint, researchers must recognize its limitations. For absolute structural verification, an integrated analytical approach is imperative. The combination of FTIR for functional group identification, mass spectrometry for molecular formula confirmation, and NMR spectroscopy for mapping the atomic framework represents the gold standard for the rigorous and unambiguous characterization of novel chemical entities.

References

  • Shimadzu Corporation. (n.d.). KBr Pellet Method. Retrieved March 10, 2026, from [Link]

  • Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved March 10, 2026, from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved March 10, 2026, from [Link]

  • Doc Brown's Chemistry. (2026, March 10). Infrared spectrum of cyclohexene. Retrieved March 10, 2026, from [Link]

  • Olori, L. et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Environment and Health, 2(1), 1-10.
  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved March 10, 2026, from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved March 10, 2026, from [Link]

  • Northern Illinois University. (n.d.). FT‐IR Sample Preparation. Department of Chemistry and Biochemistry. Retrieved March 10, 2026, from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved March 10, 2026, from [Link]

  • Bux, M. (2023, January 24). FT-IR Spectroscopy for Characterization of Protein Secondary Structure. Medium. Retrieved March 10, 2026, from [Link]

  • Dong, A., Caughey, B. (1993).
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.). Secondary structure assignments of amide I band components in proteins. Retrieved March 10, 2026, from [Link]

  • Lee, Y. T., & Jhon, M. S. (1996). Dimerization of Carboxylic Acids and Salts: An IR Study in Perfluoropolyether Media. Journal of the American Chemical Society, 118(43), 10478–10482.
  • Suehnel, J. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. JenaLib.
  • ResearchGate. (n.d.). FTIR spectra in the region of carboxylic acid absorptions. Retrieved March 10, 2026, from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.
  • Foley, K. et al. (2015). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. PMC.
  • Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?. Retrieved March 10, 2026, from [Link]

  • Smrkolj, M. et al. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data.
  • Epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Alkenes. YouTube. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.
  • National Institute of Standards and Technology. (n.d.). Cyclohexene. NIST WebBook. Retrieved March 10, 2026, from [Link]

  • eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Retrieved March 10, 2026, from [Link]

  • The Journal of Physical Chemistry A. (2025, March 31). Vibrational Analysis Based on Cavity-Enhanced Raman Spectroscopy: Cyclohexane.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved March 10, 2026, from [Link]

  • Asian Journal of Chemistry. (2010). FTIR and FT Raman Spectra, Vibrational Assignment and Analysis of 1,2-Cyclohexanedione. 22(4), 2647-2656.
  • NPL Publications. (n.d.).
  • ResearchGate. (n.d.). Raman spectra of cyclohexane. Retrieved March 10, 2026, from [Link]

  • arXiv. (2022, March 1).
  • University of Washington. (2001, August 22). Raman Spectroscopy Protocol. Retrieved March 10, 2026, from [Link]

  • Chegg. (2020, June 25). Solved FTIR Spectra cyclohex-3-ene carboxylic acid methyl. Retrieved March 10, 2026, from [Link]

  • ACS Publications. (2023, December 12).
  • ResearchGate. (n.d.). FTIR spectra of V and VI in the presence of cyclohexanol. Retrieved March 10, 2026, from [Link]

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Validation

Validating 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid as a Novel Biomarker Intermediate for Chronic Kidney Disease: A Comparative Guide

For researchers, scientists, and drug development professionals, the quest for novel biomarkers is paramount to advancing disease diagnosis, prognosis, and therapeutic monitoring. This guide provides an in-depth, technic...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quest for novel biomarkers is paramount to advancing disease diagnosis, prognosis, and therapeutic monitoring. This guide provides an in-depth, technical comparison for validating a novel small molecule, 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid (coined 'NephroStat'), as a potential biomarker intermediate for Chronic Kidney Disease (CKD). We will explore the rigorous analytical validation required and compare its hypothetical performance against established CKD biomarkers, providing a framework for assessing new chemical entities in the biomarker landscape.

Introduction: The Unmet Need in Chronic Kidney Disease Biomarkers

Chronic Kidney Disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. Current diagnostic and prognostic tools, primarily serum creatinine and urinary albumin-to-creatinine ratio (ACR), have limitations.[1][2][3] They often detect the disease at a later stage when significant kidney damage has already occurred.[1][3] This underscores the urgent need for more sensitive and specific biomarkers that can identify CKD earlier and more accurately predict its progression.

6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid (NephroStat) is a novel small molecule hypothesized to be an intermediate in a metabolic pathway dysregulated in early-stage CKD. Its unique chemical structure, featuring a cyclohexene core, offers potential for high specificity in biological matrices. This guide will outline the comprehensive validation process for NephroStat, comparing its analytical performance and hypothetical clinical utility against established biomarkers: Cystatin C and Kidney Injury Molecule-1 (KIM-1).

The Biomarker Validation Workflow: A Fit-for-Purpose Approach

The validation of a biomarker is a multi-stage process designed to ensure that the analytical method is reliable and fit for its intended purpose.[4][5][6] The "fit-for-purpose" concept is crucial; the level of validation depends on the context of use, from exploratory studies to clinical diagnostics.[4][6][7] For a novel biomarker like NephroStat, a rigorous validation is essential before it can be considered for clinical use.

The validation workflow for NephroStat can be visualized as follows:

Biomarker Validation Workflow cluster_0 Phase 1: Analytical Validation cluster_1 Phase 2: Clinical Utility Assessment A Method Development (LC-MS/MS) B Specificity & Selectivity A->B C Linearity & Range B->C D Accuracy & Precision C->D E Sensitivity (LLOQ) D->E F Stability E->F G Retrospective Cohort Analysis F->G Transition to Clinical Assessment H Prospective Clinical Study G->H I Comparison with Gold Standards H->I CKD Biomarker Landscape cluster_0 Kidney Pathology cluster_1 Biomarkers A Metabolic Dysregulation B Glomerular Dysfunction C Tubular Injury D NephroStat D->A Indicates E Cystatin C E->B Reflects F KIM-1 F->C Signals

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

Standard Operating Procedure & PPE Matrix for Handling 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid As a Senior Application Scientist, I frequently observe laboratories treating complex organic intermediates w...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & PPE Matrix for Handling 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

As a Senior Application Scientist, I frequently observe laboratories treating complex organic intermediates with generic safety protocols. However, handling specialty molecules like 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid (C14H21NO3) requires a targeted, mechanistic approach. This guide provides a self-validating safety system designed specifically for the unique structural hazards of this bifunctional organic compound, ensuring operational safety and scientific integrity for drug development professionals.

Chemical Profile & Hazard Causality

To protect yourself effectively, you must first understand why a chemical is hazardous. 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid features a highly lipophilic cyclohexene scaffold coupled with a carboxylic acid moiety and a carbamoyl (amide) linkage.

  • Corrosivity & Irritation: The carboxylic acid group (-COOH) acts as a localized proton donor. Contact with mucosal membranes or skin moisture can lead to severe irritation or chemical burns, a well-documented hazard for cyclohexene-1-carboxylic acid derivatives[1].

  • Enhanced Dermal Penetration: The dual ring system (cyclohexyl and cyclohexenyl) significantly increases the molecule's partition coefficient (LogP). If dissolved in permeation-enhancing solvents like DMSO (standard for biological assays), the risk of systemic absorption of the carbamoyl derivative increases exponentially.

  • Aerosolization & Respiratory Threat: As a dry powder, the compound is prone to static charge accumulation. This leads to aerosolized dust during weighing and transfer, posing a severe respiratory hazard that requires immediate mitigation[2].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must directly neutralize a specific physical or chemical threat posed by this compound. Do not deviate from these quantitative specifications.

PPE CategoryRecommended SpecificationMechanistic JustificationRegulatory Standard
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness). Double-glove if using DMSO.The lipophilic cyclohexene ring enhances dermal penetration. Latex offers poor resistance to organic acids and must be avoided.EN 374 / OSHA 29 CFR 1910.138
Eye Protection Chemical splash goggles with indirect ventilation.Powders and acidic solutions can cause irreversible corneal damage. Safety glasses leave orbital gaps and are insufficient.EN 166 / ANSI Z87.1[1]
Respiratory N95 (US) or FFP2/FFP3 (EU) respirator with Acid Gas cartridge (Type E, Yellow).Intercepts aerosolized micro-particles of the organic acid during open-bench transfers or accidental spills.EN 149 / OSHA 29 CFR 1910.134[1]
Body Protection Flame-retardant or 100% cotton lab coat, fully buttoned to the collar.Prevents dust accumulation on street clothing and provides a sacrificial barrier against acidic solvent splashes.OSHA 29 CFR 1910.132

Operational Workflow: Step-by-Step Handling Protocol

Do not rely solely on PPE; engineering controls and procedural precision are your primary defenses.

Phase 1: Preparation and Weighing

  • Environmental Control: Conduct all open-container handling within a certified chemical fume hood calibrated to a minimum face velocity of 100 feet per minute (fpm) .

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on your stainless-steel weighing spatula and use anti-static polymeric weighing boats. This prevents the carbamoyl-acid powder from repelling and aerosolizing into your breathing zone.

  • Transfer: Weigh the exact required mass. Seal the primary reagent bottle tightly before removing it from the fume hood to prevent ambient moisture degradation.

Phase 2: Dissolution (High-Risk Step)

  • Solvent Addition: If reconstituting the compound in DMSO or DMF for biological testing, add the solvent directly to the pre-weighed vial inside the fume hood.

  • Barrier Upgrade: Because DMSO acts as a rapid transdermal carrier for lipophilic compounds, you must double-glove with nitrile before handling the resulting solution.

  • Agitation: Use a vortex mixer with a tightly sealed cap. Never sonicate an open tube of this mixture, as ultrasonic waves generate highly respirable, corrosive micro-droplets.

Spill Response & Disposal Plan

A reactive approach to spills is dangerous. Follow this deterministic protocol for accidental releases to ensure compliance and safety.

Solid Powder Spill Protocol:

  • Isolate: Immediately evacuate personnel from a 2-meter radius to prevent tracking the acidic dust throughout the laboratory.

  • Suppress: Do NOT dry sweep, which forces the acid into the air. Lightly mist a chemical absorbent pad with water or a 5% sodium bicarbonate solution to simultaneously suppress dust and neutralize the carboxylic acid moiety[3].

  • Collect: Carefully wipe the powder inward (concentric circles). Place all contaminated pads into a designated hazardous waste bag.

Liquid Spill Protocol (in DMSO/Organic Solvent):

  • Absorb: Apply an inert, inorganic absorbent (e.g., vermiculite or sand) over the spill. Avoid combustible materials like paper towels.

  • Extract: Scoop the saturated absorbent using a non-sparking tool into a rigid, sealable hazardous waste container.

  • Decontaminate: Wash the spill surface with soap and water, followed by a 70% ethanol wipe to remove any residual lipophilic traces of the cyclohexene derivative.

Disposal Routing: Dispose of all solid waste, liquid solutions, and contaminated PPE through an approved hazardous waste facility. Label the waste clearly as "Corrosive Organic Waste, Acidic" in strict compliance with UN 3265 transport and disposal guidelines[3].

Systems Diagram: Exposure Pathways & Interception

G Compound 6-(Cyclohexylcarbamoyl)cyclohex- 3-ene-1-carboxylic acid Dust Aerosolized Dust (Inhalation Hazard) Compound->Dust Weighing/Transfer Contact Direct Contact (Dermal/Ocular Hazard) Compound->Contact Spills/Handling RespPPE N95/FFP2 Respirator (EN 149 / OSHA) Dust->RespPPE Intercepted by EyePPE Chemical Goggles (EN 166) Contact->EyePPE Intercepted by SkinPPE Nitrile Gloves & Lab Coat (EN 374) Contact->SkinPPE Intercepted by Safe Safe Operational Workflow RespPPE->Safe EyePPE->Safe SkinPPE->Safe

Exposure pathways of the target compound and corresponding PPE interception points.

References

  • Fisher Scientific. "SAFETY DATA SHEET: 3-Cyclohexene-1-carboxylic acid". Fisher Scientific Chemicals.
  • Guidechem. "(1R)-3-Cyclohexene-1-carboxylic acid (CAS No. 5709-98-8) SDS".
  • Sigma-Aldrich. "SAFETY DATA SHEET: Cyclohex-3-ene-1-carboxylic acid". MilliporeSigma.

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